Product packaging for Pyridindolol K1(Cat. No.:)

Pyridindolol K1

Cat. No.: B1254967
M. Wt: 342.3 g/mol
InChI Key: ULBLUJBIDCYVTD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyridindolol K1 is a harmala alkaloid.
This compound has been reported in Streptomyces with data available.
from Streptomyces;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O5 B1254967 Pyridindolol K1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate

InChI

InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1

InChI Key

ULBLUJBIDCYVTD-INIZCTEOSA-N

Isomeric SMILES

CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32

Canonical SMILES

CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32

Synonyms

pyridindolol K1

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of Pyridindolol K1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a novel β-carboline alkaloid isolated from Streptomyces sp. K93-0711. While direct experimental evidence elucidating the precise mechanism of action of this compound remains limited, this technical guide synthesizes the available information on the related compound, Pyridindolol K2, and the broader class of β-carboline alkaloids to propose a putative mechanism of action. This document provides a comprehensive overview of the potential molecular targets and signaling pathways involved, detailed hypothetical experimental protocols for validation, and quantitative data from analogous compounds to serve as a foundational resource for future research and drug development endeavors.

Introduction

This compound, a structurally intriguing secondary metabolite from Streptomyces sp. K93-0711, belongs to the β-carboline alkaloid family. This class of compounds is known for a wide array of biological activities. The closely related compound, Pyridindolol K2, has been shown to inhibit the adhesion of HL-60 cells to a lipopolysaccharide (LPS)-activated human umbilical vein endothelial cell (HUVEC) monolayer.[1] This singular piece of data provides the primary clue into the potential therapeutic applications of pyridindolols, suggesting a role in modulating inflammatory responses and cell-cell interactions. This guide will, therefore, focus on a proposed mechanism of action centered on the inhibition of cell adhesion, drawing parallels from established knowledge of similar biological processes.

Proposed Mechanism of Action of this compound

Based on the activity of Pyridindolol K2, it is hypothesized that this compound exerts its biological effect by interfering with the signaling cascades that mediate leukocyte-endothelial cell adhesion, a critical process in the inflammatory response. The proposed mechanism involves the modulation of key adhesion molecules on the surface of both leukocytes and endothelial cells.

The adhesion of leukocytes, such as the HL-60 cell line (a human promyelocytic leukemia cell line), to the endothelium is a multi-step process involving selectins, integrins, and their respective ligands. LPS activation of HUVECs upregulates the expression of adhesion molecules like E-selectin, VCAM-1 (Vascular Cell Adhesion Molecule-1), and ICAM-1 (Intercellular Adhesion Molecule-1). It is proposed that this compound may act at one or more points in this process:

  • Inhibition of Adhesion Molecule Expression: this compound may suppress the signaling pathways within endothelial cells that lead to the upregulation of E-selectin, VCAM-1, and ICAM-1 upon inflammatory stimuli like LPS. This could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.

  • Direct Antagonism of Adhesion Molecules: It is possible that this compound directly binds to adhesion molecules on the surface of either the leukocyte or the endothelial cell, thereby sterically hindering the cell-cell interaction.

  • Modulation of Integrin Activation: On the leukocyte side, this compound could interfere with the inside-out signaling that leads to the activation of integrins, such as LFA-1 (Lymphocyte Function-associated Antigen-1) and VLA-4 (Very Late Antigen-4), preventing their high-affinity binding to their ligands on the endothelium.

Given the structural class of β-carboline alkaloids, which are known to interact with a variety of protein targets, the inhibition of upstream signaling kinases involved in the inflammatory cascade is a plausible mechanism.

Quantitative Data

While no specific quantitative data for this compound is available, the following table summarizes the known activity of the related compound, Pyridindolol K2. This data can serve as a benchmark for future studies on this compound.

CompoundAssayCell LinesStimulantEndpointIC50Reference
Pyridindolol K2Cell Adhesion AssayHL-60 and HUVECLPSInhibition of HL-60 adhesion to HUVEC monolayer75 µg/mL[1]

Detailed Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following detailed experimental protocols are suggested.

Cell Culture
  • HUVECs: Human Umbilical Vein Endothelial Cells should be cultured in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ and maintained at 37°C in a humidified atmosphere with 5% CO₂. Cells should be used between passages 3 and 6.

  • HL-60 Cells: Human promyelocytic leukemia cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Adhesion Assay

This protocol is designed to quantify the inhibition of leukocyte adhesion to endothelial cells.

  • Endothelial Cell Plating: Plate HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and grow to confluence.

  • Stimulation and Treatment: Treat the confluent HUVEC monolayer with 1 µg/mL of LPS in the presence of varying concentrations of this compound (or vehicle control) for 4 hours.

  • Leukocyte Labeling: Label HL-60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Co-culture: Wash the HUVEC monolayer to remove any unbound compound. Add the fluorescently labeled HL-60 cells (2 x 10⁵ cells/well) to the HUVEC monolayer and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent HL-60 cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition can be calculated relative to the vehicle-treated control.

Western Blot Analysis for Adhesion Molecule Expression

This protocol aims to determine the effect of this compound on the expression of key adhesion molecules.

  • Cell Lysis: Treat confluent HUVECs with LPS and this compound as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against E-selectin, VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein expression levels.

NF-κB Reporter Assay

This assay will investigate the effect of this compound on the NF-κB signaling pathway.

  • Transfection: Transfect HUVECs with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Treatment: After 24 hours, treat the transfected cells with LPS and varying concentrations of this compound for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The relative luciferase activity will indicate the level of NF-κB activation.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_0 Endothelial Cell cluster_1 Leukocyte LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates AdhesionMolecules Adhesion Molecules (E-selectin, VCAM-1, ICAM-1) Nucleus->AdhesionMolecules Upregulates Gene Expression Integrins Integrins AdhesionMolecules->Integrins Binds PyridindololK1 This compound PyridindololK1->IKK Inhibits? PyridindololK1->NFkB Inhibits? PyridindololK1->AdhesionMolecules Blocks? PyridindololK1->Integrins Blocks? Leukocyte Leukocyte

Caption: Proposed mechanism of this compound in inhibiting leukocyte-endothelial cell adhesion.

G cluster_0 Cell Adhesion Assay Workflow cluster_1 Western Blot Workflow A Plate HUVECs in 96-well plate B Treat HUVECs with LPS and this compound A->B D Co-culture labeled HL-60 with treated HUVECs B->D C Label HL-60 cells with Calcein-AM C->D E Wash to remove non-adherent cells D->E F Quantify fluorescence E->F G Treat HUVECs with LPS and this compound H Lyse cells and quantify protein G->H I SDS-PAGE and PVDF transfer H->I J Immunoblot with primary and secondary antibodies I->J K Visualize and quantify protein bands J->K

Caption: Experimental workflows for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The therapeutic potential of this compound, inferred from the activity of its structural analog Pyridindolol K2, likely lies in its ability to modulate inflammatory processes by inhibiting leukocyte-endothelial cell adhesion. The proposed mechanism, centered on the interference with adhesion molecule expression and function, provides a solid framework for future investigation. The experimental protocols detailed in this guide offer a clear path to validating this hypothesis and elucidating the precise molecular targets of this novel β-carboline alkaloid. Further research should focus on dose-response studies, structure-activity relationship analyses of different pyridindolol derivatives, and in vivo studies in relevant animal models of inflammation to fully characterize the therapeutic potential of this compound. The diverse biological activities of the broader β-carboline alkaloid class also suggest that screening this compound against other targets, such as kinases and receptors involved in neurological and oncological pathways, may reveal additional mechanisms of action and therapeutic applications.

References

The Unveiling of Pyridindolol K1 Biosynthesis in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1, a β-carboline alkaloid produced by certain Streptomyces species, has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. Leveraging recent genomic investigations, a putative biosynthetic gene cluster (BGC) has been identified, offering significant insights into the enzymatic machinery responsible for its formation. This document details the proposed biosynthetic steps, the functions of the key enzymes involved, and outlines experimental protocols for the elucidation and characterization of this pathway. All quantitative data is summarized for clarity, and visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. Among these are the pyridindolols, a family of alkaloids characterized by a β-carboline skeleton. This compound, first isolated from Streptomyces sp. K93-0711, represents an intriguing member of this family. Understanding its biosynthetic pathway is crucial for enabling synthetic biology approaches to improve production titers and generate novel analogs with potentially enhanced therapeutic properties. Recent bioinformatic analysis of the genome of Streptomyces sp. ID38640 has led to the identification of a putative BGC for pyridindolol biosynthesis, paving the way for a detailed molecular investigation of its formation.

The Putative this compound Biosynthetic Gene Cluster

A putative BGC for pyridindolol has been identified in Streptomyces sp. ID38640. A syntenic gene cluster is also present in the known pyridindolol producer, Streptomyces alboverticillatus. The core of this cluster is predicted to encode the enzymes necessary to synthesize the characteristic β-carboline scaffold from primary metabolic precursors.

Table 1: Deduced Functions of Genes in the Putative Pyridindolol Biosynthetic Gene Cluster

GeneDeduced FunctionHomology/Conserved Domains
pydAPictet-Spenglerase (PSase)Strictosidine synthase-like
pydBDehydrogenaseShort-chain dehydrogenase/reductase (SDR) family
pydCReductaseAldo-keto reductase family
pydDGlycosyltransferaseGT-B superfamily
pydEABC transporterATP-binding cassette transporter
pydRTranscriptional RegulatorLuxR family

Note: This table is based on bioinformatic predictions and requires experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from two primary precursors: L-tryptophan and glyceraldehyde-3-phosphate, a key intermediate in glycolysis. The proposed pathway involves a series of enzymatic transformations to construct the final complex structure.

Formation of the β-Carboline Skeleton

The initial and most critical step is the formation of the tricyclic β-carboline ring system. This is catalyzed by a Pictet-Spenglerase (PSase), encoded by the pydA gene. This enzyme facilitates the condensation of the amino group of tryptophan with an aldehyde, derived from glyceraldehyde.

Tailoring Reactions

Following the formation of the core β-carboline structure, a series of tailoring reactions are proposed to occur to yield this compound. These modifications are likely catalyzed by the other enzymes encoded within the BGC. A dehydrogenase (pydB) is predicted to be involved in aromatization, and a reductase (pydC) may be responsible for modifications of the side chain. While this compound itself is not glycosylated, the presence of a glycosyltransferase gene (pydD) suggests that other pyridindolol analogs produced by the strain might be.

This compound Biosynthetic Pathway Tryptophan L-Tryptophan Intermediate1 Pictet-Spengler Intermediate Tryptophan->Intermediate1 pydA (PSase) Glyceraldehyde Glyceraldehyde-3-P Glyceraldehyde->Intermediate1 Intermediate2 Dehydrogenated Intermediate Intermediate1->Intermediate2 pydB (Dehydrogenase) PyridindololK1 This compound Intermediate2->PyridindololK1 pydC (Reductase) & Other tailoring steps Gene Knockout Workflow Start Start: Identify target gene (e.g., pydA) ConstructKO Construct knockout plasmid in E. coli Start->ConstructKO Conjugation Conjugal transfer to Streptomyces ConstructKO->Conjugation Selection Select for double crossover mutants Conjugation->Selection Verification Verify mutant by PCR/Southern blot Selection->Verification Analysis Analyze metabolite profile (HPLC, LC-MS) Verification->Analysis Result This compound production abolished? Analysis->Result Complementation Complementation with wild-type gene Result->Complementation Yes Restore Production restored? Complementation->Restore End End: Gene function confirmed Restore->End Yes

Spectroscopic Data of Pyridindolol K1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K1 is a naturally occurring alkaloid belonging to the β-carboline class of compounds. It was first isolated from the culture broth of Streptomyces sp. K93-0711.[1] The molecular formula of this compound has been established as C₁₈H₁₈N₂O₅.[1] The structural elucidation of this compound was accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited public availability of the raw spectral data from the primary literature, this guide presents the data in a structured tabular format with placeholders, alongside detailed, generalized experimental protocols for the spectroscopic techniques typically employed for the characterization of such natural products.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would have been instrumental in establishing the carbon skeleton and the placement of protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not availableData not availableData not available
.........
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would have been used to determine the elemental composition and exact mass of this compound, confirming its molecular formula.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge (m/z)Ion Type
e.g., ESI+, FAB+Data not availablee.g., [M+H]⁺, [M+Na]⁺
.........
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availablee.g., O-H stretch, N-H stretch, C=O stretch
......

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments typically used in the characterization of novel natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound's protons.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard pulse sequence would be used to acquire the proton spectrum. Key parameters to be set include the spectral width, the number of scans, and the relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. Due to the lower natural abundance of ¹³C, a larger number of scans is usually required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Fast Atom Bombardment - FAB) would be used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the solution is sprayed at a high voltage to form charged droplets, from which ions are desorbed. The ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured.

  • Data Analysis: The resulting mass spectrum shows peaks corresponding to the different ions. The peak with the highest mass is typically the molecular ion or a related adduct, from which the molecular weight can be determined. The high resolution allows for the calculation of the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the most common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.

  • Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated to the presence of specific functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Streptomyces sp. Culture Extraction Solvent Extraction Start->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure Proposed Structure of This compound Data_Integration->Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Pyridindolol K1: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a naturally occurring beta-carboline alkaloid isolated from Streptomyces sp. K93-0711.[1] Its complex chemical architecture, featuring a distinct stereochemistry, has garnered interest within the scientific community. This document provides a comprehensive overview of the chemical structure and stereochemical nature of this compound, intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The information presented herein is based on available spectroscopic and synthetic data.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₈H₁₈N₂O₅ and a molecular weight of 342.35 g/mol .[1] The core of the molecule is a tricyclic β-carboline ring system. This scaffold is substituted at the C-1 and C-3 positions of the pyridine ring. Specifically, a 1,2-dihydroxyethyl group is attached at C-1, and a hydroxymethyl group, which is further acetylated, is located at C-3.

The systematic name for the core pyridindolol structure is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol. In this compound, the primary alcohol of the 3-hydroxymethyl group is esterified with an acetyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O₅[1]
Molecular Weight 342.35[1]
CAS Number 189756-49-8[1]
Core Skeleton β-carboline[1]

Stereochemistry

The stereochemistry of this compound is a defining feature of its chemical identity. The absolute configuration has been determined to be (R) at the chiral center of the diol side chain attached to the C-1 position of the β-carboline ring. This was established through chemical transformations and the application of the benzoate chirality method during its initial characterization. The total synthesis of (R)-(-)-pyridindolol K1 has further confirmed this stereochemical assignment.

The IUPAC name incorporating the stereochemistry is (1R)-1-[3-(acetoxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol.

The stereochemical configuration is crucial for its biological interactions and should be a key consideration in any drug design or development efforts based on this scaffold.

Spectroscopic Data

Table 2: Expected Spectroscopic Features for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons of the indole and pyridine rings. - Signals for the diol side chain protons. - Methylene protons of the acetoxymethyl group. - Methyl protons of the acetyl group. - NH proton of the indole ring.
¹³C NMR - Carbon signals corresponding to the β-carboline core. - Signals for the carbons of the diol and acetoxymethyl side chains. - Carbonyl carbon of the acetyl group.
IR - O-H stretching for the hydroxyl groups. - N-H stretching for the indole amine. - C=O stretching for the ester carbonyl. - C-O stretching for the ester and alcohol functionalities. - Aromatic C-H and C=C stretching.
MS - A molecular ion peak corresponding to the molecular weight of 342.35. - Fragmentation patterns consistent with the loss of water, the acetyl group, and parts of the side chains.

Experimental Protocols

Isolation of this compound

The isolation of this compound was first reported from the culture broth of Streptomyces sp. K93-0711. The general procedure involves the fermentation of the microorganism, followed by extraction of the secondary metabolites from the culture broth and mycelium. The crude extract is then subjected to a series of chromatographic separations to yield the pure compound.

A generalized workflow for the isolation is as follows:

G Isolation Workflow of this compound A Fermentation of Streptomyces sp. K93-0711 B Extraction of Culture Broth and Mycelium A->B C Crude Extract B->C D Chromatographic Separation (e.g., Silica Gel, HPLC) C->D E Pure this compound D->E

Caption: Generalized workflow for the isolation of this compound.

Total Synthesis of (R)-(-)-Pyridindolol K1

The total synthesis of (R)-(-)-pyridindolol K1 has been successfully achieved, confirming its structure and absolute stereochemistry. A key step in the synthesis involves the selective acetylation of the primary alcohol of (R)-(-)-pyridindolol K2. The synthesis of (R)-(-)-pyridindolol K2 itself can be accomplished through methods such as the Sharpless asymmetric dihydroxylation of a vinyl-β-carboline precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific biological activity data for this compound in the publicly available scientific literature. Its close structural analog, Pyridindolol K2 (which lacks the acetyl group), has been reported to inhibit the adhesion of HL-60 cells to LPS-activated HUVEC monolayers. This suggests that compounds from this family may have potential roles in modulating cell adhesion processes.

However, without specific studies on this compound, its mechanism of action and any associated signaling pathways remain unknown. The broader class of β-carboline alkaloids is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects, often through mechanisms such as DNA intercalation or enzyme inhibition.[2][3][4][5] Future research is necessary to determine if this compound shares any of these properties.

Due to the absence of known signaling pathways for this compound, a logical workflow for its discovery and characterization is presented below.

G Discovery and Characterization of this compound cluster_0 Discovery cluster_1 Structural Elucidation cluster_2 Chemical Synthesis cluster_3 Biological Evaluation (Future Work) A Screening of Streptomyces sp. K93-0711 B Isolation and Purification A->B C Spectroscopic Analysis (NMR, MS, IR) B->C E Stereochemical Analysis (Benzoate Chirality Method) B->E I Biological Activity Screening B->I D Determination of Planar Structure C->D G Total Synthesis D->G F Assignment of Absolute Configuration E->F F->G H Confirmation of Structure and Stereochemistry G->H J Mechanism of Action Studies I->J K Identification of Signaling Pathways J->K

Caption: Logical workflow for the discovery and characterization of this compound.

Conclusion

This compound is a stereochemically defined β-carboline alkaloid with a unique substitution pattern. While its chemical structure has been firmly established through spectroscopic analysis and total synthesis, its biological activity remains an open area for investigation. This technical guide provides a foundational understanding of its chemical properties, which is essential for any future research aimed at exploring its therapeutic potential. Further studies are warranted to elucidate its biological functions and potential mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

Unraveling the Biological Profile of Pyridindolol K1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a β-carboline alkaloid isolated from Streptomyces sp. K93-0711. Despite its discovery in 1997, publicly available data on its specific biological targets and mechanism of action remain scarce. This technical guide synthesizes the available information for this compound and its closely related analogue, Pyridindolol K2, to provide a resource for the scientific community. The known biological activity of Pyridindolol K2, an inhibitor of cancer cell adhesion, is discussed as a potential avenue for investigating this compound. This document adheres to a structured format, presenting the limited quantitative data, a plausible experimental protocol for the observed bioactivity, and visual diagrams of potential signaling pathways and experimental workflows to guide future research.

Introduction

This compound and K2 are two alkaloids with a β-carboline skeleton that were first isolated from the culture broth of Streptomyces sp. K93-0711[1]. While their structures have been elucidated, the biological activity and molecular targets of this compound have not been reported in the available scientific literature. However, its structural analogue, Pyridindolol K2, has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVEC)[1]. This suggests that this compound may possess similar or related bioactivities.

Furthermore, a parent compound referred to as "pyridindolol," also isolated from actinomycetes, has been identified as an inhibitor of β-galactosidase. It is plausible that this compound could share this enzymatic target, although no direct evidence is currently available.

This guide will focus on the known activity of Pyridindolol K2 as a surrogate for discussing potential biological targets and will also consider the reported activity of the parent pyridindolol compound.

Quantitative Biological Data

The only available quantitative data for the pyridindolol family relates to the inhibitory activity of Pyridindolol K2 on cell adhesion. No specific binding affinities (Kd, Ki) or other enzymatic inhibition data for either this compound or K2 have been published.

CompoundAssayCell LinesTreatmentIC50Reference
Pyridindolol K2Cell Adhesion InhibitionHL-60 and HUVECLPS-activated HUVEC75 µg/mL[1]

Potential Biological Targets and Signaling Pathways

Based on the observed activity of Pyridindolol K2, the primary potential biological targets are molecules involved in the cell adhesion cascade, particularly in the context of inflammation and cancer metastasis.

Inhibition of Cell Adhesion

The adhesion of leukemia cells like HL-60 to the vascular endothelium is a critical step in their extravasation and tissue infiltration. This process is mediated by a series of molecular interactions involving adhesion molecules on both the cancer cells and the endothelial cells. LPS activation of HUVECs is known to upregulate the expression of adhesion molecules such as E-selectin, VCAM-1, and ICAM-1.

A plausible mechanism for Pyridindolol K2, and potentially K1, is the disruption of the interaction between these adhesion molecules and their corresponding ligands on HL-60 cells (e.g., P-selectin glycoprotein ligand-1 (PSGL-1), and integrins like VLA-4). The inhibition could occur through direct binding to one of these adhesion molecules, or by modulating the signaling pathways that lead to their expression or activation.

G cluster_0 HUVEC (Endothelial Cell) cluster_1 HL-60 (Leukemia Cell) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB AdhesionMolecules_HUVEC Upregulation of E-selectin, VCAM-1 NFkB->AdhesionMolecules_HUVEC Adhesion Cell Adhesion AdhesionMolecules_HUVEC->Adhesion AdhesionMolecules_HL60 PSGL-1, VLA-4 AdhesionMolecules_HL60->Adhesion Binds to Pyridindolol Pyridindolol K2 (Potential Target) Pyridindolol->Adhesion Inhibits

Caption: Potential mechanism of Pyridindolol K2 in inhibiting HL-60 cell adhesion to LPS-activated HUVECs.

β-Galactosidase Inhibition

The parent compound, pyridindolol, was identified as an inhibitor of β-galactosidase. This enzyme is involved in the cleavage of terminal galactose residues from glycoconjugates. While the link between β-galactosidase activity and the cell adhesion process is not immediately obvious, it is a potential target that warrants investigation for this compound.

Experimental Protocols

The following is a representative protocol for the cell adhesion assay used in the initial discovery of Pyridindolol K2's activity.

Cell Adhesion Assay

Objective: To quantify the inhibitory effect of this compound on the adhesion of HL-60 cells to an activated endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Human promyelocytic leukemia (HL-60) cells

  • 96-well culture plates

  • Fetal Bovine Serum (FBS)

  • Endothelial Cell Growth Medium

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Calcein-AM fluorescent dye

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

Methodology:

  • HUVEC Seeding: Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

  • HUVEC Activation: Treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • HL-60 Cell Labeling: Incubate HL-60 cells with Calcein-AM dye for 30 minutes at 37°C. This dye will fluorescently label viable cells.

  • Washing: Wash the labeled HL-60 cells with PBS to remove excess dye.

  • Treatment: Add varying concentrations of this compound to the activated HUVEC wells. Include a vehicle control (e.g., DMSO).

  • Co-culture: Add the labeled HL-60 cells to the HUVEC-containing wells and incubate for 1-2 hours to allow for cell adhesion.

  • Removal of Non-adherent Cells: Gently wash the wells with PBS to remove any HL-60 cells that have not adhered to the HUVEC monolayer.

  • Quantification: Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Workflow for Discovery and Initial Characterization

The discovery of this compound and K2 followed a standard natural product screening workflow.

G A Fermentation of Streptomyces sp. K93-0711 B Extraction of Culture Broth A->B C Chromatographic Separation (e.g., TLC, HPLC) B->C D Isolation of Pure Compounds (this compound & K2) C->D E Structural Elucidation (Spectroscopy, Chemical Transformations) D->E F Biological Screening (Cell Adhesion Assay) D->F G Identification of Bioactivity (Inhibition of HL-60 Adhesion) F->G

Caption: General workflow for the isolation and initial biological screening of this compound and K2.

Future Directions and Conclusion

The biological landscape of this compound remains largely unexplored. The information available for its close analogue, Pyridindolol K2, provides a compelling starting point for future research. Key areas for investigation should include:

  • Direct Testing: Performing cell adhesion assays with this compound to confirm if it shares the activity of K2.

  • Target Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular target(s) of these compounds in the cell adhesion pathway.

  • Enzymatic Assays: Testing the inhibitory activity of this compound against β-galactosidase to explore the potential link to the parent pyridindolol compound.

  • Broader Screening: Evaluating this compound against a wider panel of cancer cell lines and in other disease-relevant assays to uncover novel activities.

References

In Silico Prediction of Pyridindolol K1 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1, a novel β-carboline alkaloid isolated from Streptomyces sp. K93-0711, presents a compelling scaffold for therapeutic exploration. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, leveraging a suite of computational methodologies. Detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are presented to elucidate potential protein targets and mechanisms of action. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of natural products for drug discovery.

Introduction to this compound

This compound is a member of the β-carboline family of alkaloids, a class of compounds known for a wide range of pharmacological activities, including anticancer and neuroprotective effects. The structural details of this compound are foundational to any in silico investigation.

Identifier Value
IUPAC Name Acetic acid, 2-​(acetyloxy)​-​1-​[3-​[(acetyloxy)​methyl]​-​9H-​pyrido[3,​4-​b]​indol-​1-​yl]​ethyl ester
Molecular Formula C18H18N2O5
CAS Number 189756-49-8
Canonical SMILES CC(OC--INVALID-LINK--O)=O

Predicted Bioactivity Profile

Based on the known activities of the β-carboline scaffold, this compound is predicted to exhibit bioactivity in the following areas:

  • Anticancer Activity: β-carboline alkaloids have been shown to intercalate with DNA, inhibit topoisomerases, and modulate cell cycle-regulating kinases.[1][2][3][4][5]

  • Neuroprotective Activity: Several β-carbolines have demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO) and exhibiting antioxidant properties.[6][7][8]

These predicted activities guide the selection of relevant protein targets for the subsequent in silico analyses.

In Silico Bioactivity Prediction Methodologies

This section outlines the detailed experimental protocols for three core in silico techniques to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol utilizes AutoDock Vina, a widely used open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from its SMILES string using a chemical structure generator like Open Babel or ChemDraw.

    • Convert the structure to the PDBQT format using AutoDockTools. This step adds partial charges and defines rotatable bonds.

  • Target Protein Preparation:

    • Download the 3D structure of the selected target protein from the Protein Data Bank (PDB). For this example, we will use human topoisomerase I (PDB ID: 1T8I) for anticancer activity prediction and monoamine oxidase A (MAO-A) (PDB ID: 2BXS) for neuroprotective activity prediction.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDockTools.

    • Save the prepared protein in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. The grid box should encompass the active site of the target protein. This can be determined from the position of the co-crystallized ligand or through literature review.

    • Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates using AutoDockTools.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of a series of compounds with their biological activity. This protocol outlines a general workflow for developing a QSAR model.

Experimental Protocol: QSAR Model Development

  • Data Set Preparation:

    • Compile a dataset of β-carboline alkaloids with known inhibitory activity (e.g., IC50 values) against a specific target (e.g., a particular cancer cell line or enzyme).

    • Convert the biological activity data to a consistent logarithmic scale (e.g., pIC50).

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for model validation.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) using software like PaDEL-Descriptor or Dragon.

  • Feature Selection:

    • Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify the most relevant descriptors that correlate with the biological activity.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model using the selected descriptors from the training set.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters to evaluate are the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. Evaluate the predictive power of the model by calculating the squared correlation coefficient for the test set (R²_pred).

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. This protocol uses BIOVIA Discovery Studio.

Experimental Protocol: Ligand-Based Pharmacophore Modeling with Discovery Studio

  • Training Set Preparation:

    • Select a set of structurally diverse and highly active β-carboline alkaloids that bind to a common target.

    • Generate low-energy conformations for each ligand in the training set.

  • Pharmacophore Model Generation:

    • Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.

    • The software will identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the training set ligands and generate a set of pharmacophore hypotheses.

  • Pharmacophore Model Validation:

    • Validate the generated pharmacophore models using a test set of active and inactive compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules.

    • Select the best pharmacophore model based on its ability to correctly classify the compounds in the test set.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChemDiv) to identify novel compounds that match the pharmacophoric features and are therefore likely to be active.

Predicted Signaling Pathways

Based on the known mechanisms of action of β-carboline alkaloids, this compound is predicted to modulate the following signaling pathways.

Anticancer Signaling Pathways

anticancer_pathway Pyridindolol_K1 This compound Topoisomerase Topoisomerase I/II Pyridindolol_K1->Topoisomerase Inhibition CDKs CDKs Pyridindolol_K1->CDKs Inhibition PI3K_AKT PI3K/Akt Pathway Pyridindolol_K1->PI3K_AKT Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to Proliferation Cell Proliferation & Survival CDKs->Proliferation promotes PI3K_AKT->Proliferation promotes

Neuroprotective Signaling Pathways

neuroprotective_pathway Pyridindolol_K1 This compound MAO Monoamine Oxidase (MAO-A/B) Pyridindolol_K1->MAO Inhibition ROS Reactive Oxygen Species Pyridindolol_K1->ROS Scavenging Oxidative_Stress Oxidative Stress MAO->Oxidative_Stress generates Neurotransmitter_Levels Increased Neurotransmitter Levels (Serotonin, Dopamine) MAO->Neurotransmitter_Levels degrades Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival decreases Neurotransmitter_Levels->Neuronal_Survival promotes ROS->Oxidative_Stress causes

Experimental Workflows

Virtual Screening Workflow

virtual_screening_workflow Start Start: this compound SMILES String Pharmacophore_Modeling Pharmacophore Modeling Start->Pharmacophore_Modeling Database_Screening Virtual Database Screening Pharmacophore_Modeling->Database_Screening Molecular_Docking Molecular Docking Database_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Hit_Compounds Hit Compounds for Experimental Validation ADMET_Prediction->Hit_Compounds

QSAR Modeling Workflow

qsar_workflow Data_Collection Data Collection (β-carbolines & activity) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Feature_Selection Feature Selection Data_Splitting->Feature_Selection Model_Building QSAR Model Building Feature_Selection->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Validated_Model Validated QSAR Model Model_Validation->Validated_Model

Conclusion

This technical guide provides a detailed roadmap for the in silico prediction of this compound bioactivity. By following the outlined protocols for molecular docking, QSAR modeling, and pharmacophore analysis, researchers can efficiently generate hypotheses regarding its potential therapeutic applications. The predicted modulation of key anticancer and neuroprotective signaling pathways offers a starting point for experimental validation. The integration of these computational approaches can significantly accelerate the drug discovery process for this promising natural product.

References

Pyridindolol K1: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of Pyridindolol K1, a β-carboline alkaloid antibiotic. Due to the limited publicly available data on this compound, this document outlines standardized protocols and best practices applicable to the characterization of microbial-derived alkaloids, drawing from established pharmaceutical testing principles.

Introduction to this compound

This compound is an alkaloid antibiotic with a β-carboline skeleton, isolated from Streptomyces sp. K93-0711[1]. Its chemical formula is C18H18N2O5[1]. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring consistent potency and safety of a drug product.

Solubility Profile

Illustrative Solubility Data

The following table presents a representative example of what a comprehensive solubility profile for this compound might look like. Note: This data is illustrative and based on typical values for similar alkaloid compounds; it is not based on published experimental results for this compound.

Solvent/MediumTemperature (°C)Illustrative Solubility (mg/mL)Illustrative Solubility (mM)Method
Deionized Water25< 0.1< 0.29Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25< 0.1< 0.29Shake-Flask
0.1 N HCl (pH 1.2)371.54.38Shake-Flask
Methanol25> 50> 146.0Visual Inspection
Ethanol25> 30> 87.6Visual Inspection
Dimethyl Sulfoxide (DMSO)25> 100> 292.0Visual Inspection
Polyethylene Glycol 400 (PEG 400)25> 50> 146.0Visual Inspection
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the most common method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent or medium at a controlled temperature.

Materials:

  • This compound (crystalline powder)

  • Selected solvents/buffers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation: Prepare a series of vials for each solvent system to be tested.

  • Addition of Compound: Add an excess amount of this compound to each vial to ensure that saturation is reached. The excess solid should be visible.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. These studies involve subjecting the compound to various stress conditions.

Illustrative Stability Data (Forced Degradation)

The following table provides an example of forced degradation study results for this compound. Note: This data is for illustrative purposes only.

Stress ConditionDurationAssay (% Initial)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 N HCl24 hours85.28.14.5
0.1 N NaOH24 hours70.515.39.8
5% H₂O₂24 hours65.820.111.2
Heat (80°C, solid state)7 days98.50.80.3
Photostability (ICH Q1B option 2, solid state)1.2 million lux hours95.12.51.1
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 5%).

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the solubility and stability studies described above.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Add Excess Compound to Vials A->C B Prepare Solvents B->C D Equilibrate (Shake at Temp) C->D E Centrifuge for Phase Separation D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC Quantification G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (0.1N HCl) A->B C Base Hydrolysis (0.1N NaOH) A->C D Oxidation (5% H2O2) A->D E Thermal Stress (Solid, 80°C) F Photostability (ICH Q1B) G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-PDA/MS Analysis H->I J Assess Purity & Identify Degradants I->J

Caption: Workflow for Forced Degradation Stability Study.

References

Unlocking the Therapeutic Promise of Pyridindolol K1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K1 is a naturally occurring β-carboline alkaloid isolated from Streptomyces sp. K93-0711.[1][2] As a member of the β-carboline family, a class of compounds known for a wide spectrum of biological activities, this compound represents a promising, yet underexplored, molecule in the landscape of therapeutic agent discovery. This document provides a comprehensive overview of the current state of knowledge surrounding this compound, including its chemical properties and the biological activities of closely related compounds. In the absence of extensive direct research on this compound, this guide leverages data from its structural analog, Pyridindolol K2, and the broader therapeutic potential of β-carboline alkaloids to infer its possible applications.

Chemical and Physical Properties

This compound is characterized by the chemical formula C18H18N2O5.[1][2] While specific details on its physical properties are not extensively documented in publicly available literature, its structure as a β-carboline alkaloid suggests it shares fundamental characteristics with this class of compounds, including a tricyclic pyrido[3,4-b]indole ring system.

Quantitative Data on Related Compounds

Direct quantitative biological data for this compound is not currently available in the scientific literature. However, its close structural analog, Pyridindolol K2, has demonstrated inhibitory activity against the adhesion of HL-60 cells to a lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayer.[1][2] This anti-adhesion activity is a critical process in inflammation and metastasis, suggesting a potential anti-inflammatory or anti-cancer role for this class of molecules.

Table 1: In Vitro Activity of Pyridindolol K2

CompoundBiological TargetAssayResult (IC50)
Pyridindolol K2HL-60 cell adhesion to LPS-activated HUVEC monolayerCell Adhesion Assay75 µg/ml

Therapeutic Potential: Inferences from β-Carboline Alkaloids

The β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[3][4][5][6] This suggests that this compound may possess similar therapeutic potential.

Potential Therapeutic Areas for this compound:

  • Oncology: β-carboline alkaloids have been extensively investigated for their anticancer properties.[3][4][5] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases involved in cancer cell proliferation and survival.[4][6]

  • Neuropharmacology: Several β-carboline derivatives interact with receptors in the central nervous system, such as benzodiazepine and serotonin receptors, indicating potential applications in treating neurological and psychiatric disorders.[6][7]

  • Anti-inflammatory and Anti-infective: The inhibition of cell adhesion by Pyridindolol K2 points towards potential anti-inflammatory applications. Furthermore, various β-carboline alkaloids have demonstrated antibacterial, antifungal, and antiparasitic activities.[3]

Experimental Protocols

The following is a generalized protocol for a cell adhesion assay, based on the experiment conducted with Pyridindolol K2, to assess the inhibitory effect of a compound on the adhesion of leukemia cells (HL-60) to endothelial cells (HUVEC).

Protocol: HL-60 Adhesion to HUVEC Monolayer Assay

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium until a confluent monolayer is formed in 96-well plates.
  • Culture human promyelocytic leukemia cells (HL-60) in RPMI-1640 medium supplemented with fetal bovine serum.

2. Endothelial Cell Activation:

  • Pre-treat the confluent HUVEC monolayer with an activating agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a specified period (e.g., 4-6 hours) to induce the expression of adhesion molecules.

3. Treatment with Test Compound:

  • Introduce varying concentrations of this compound (or other test compounds) to the activated HUVEC monolayer and incubate for a defined period (e.g., 1 hour).

4. Co-culture and Adhesion:

  • Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM).
  • Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and co-incubate for a period that allows for cell adhesion (e.g., 30-60 minutes).

5. Quantification of Adhesion:

  • Gently wash the wells to remove non-adherent HL-60 cells.
  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
  • Calculate the percentage of adhesion inhibition relative to a vehicle-treated control.

6. Data Analysis:

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_preparation Cell Preparation cluster_assay Adhesion Assay cluster_analysis Data Analysis HUVEC HUVEC Culture Activation Activate HUVEC (LPS/TNF-α) HUVEC->Activation HL60 HL-60 Culture CoCulture Add fluorescent HL-60 cells HL60->CoCulture Treatment Treat with This compound Activation->Treatment Treatment->CoCulture Wash Remove non-adherent cells CoCulture->Wash Quantify Measure Fluorescence Wash->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the HL-60 to HUVEC adhesion assay.

logical_relationship BetaCarboline β-Carboline Alkaloids Pyridindolol Pyridindolols BetaCarboline->Pyridindolol K1 This compound (C18H18N2O5) Pyridindolol->K1 K2 Pyridindolol K2 (C16H16N2O4) Pyridindolol->K2 Activity Inhibits HL-60 Adhesion (IC50 = 75 µg/ml) K2->Activity

Caption: Relationship of this compound to its chemical class and analog.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_effect Cellular Effect LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Gene Gene Transcription (Adhesion Molecules) NFkB->Gene Adhesion Increased Cell Adhesion Gene->Adhesion Pyridindolol This compound/K2 (Hypothesized) Pyridindolol->NFkB Inhibition

Caption: Hypothesized signaling pathway for inhibition of cell adhesion.

Conclusion and Future Directions

This compound is a molecule of interest due to its classification as a β-carboline alkaloid, a group of compounds with significant therapeutic potential. While direct biological data for this compound is lacking, the anti-inflammatory activity of its close analog, Pyridindolol K2, provides a strong rationale for further investigation. Future research should focus on the total synthesis of this compound to enable comprehensive biological screening. Key areas to explore include its potential as an anti-cancer and anti-inflammatory agent. Elucidating its mechanism of action will be crucial in unlocking its full therapeutic potential. The development of a robust synthetic route will also allow for the generation of analogs to explore structure-activity relationships and optimize for potency and selectivity.

References

Pyridindolol K1: A Technical Guide to its Role in Microbial Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a naturally occurring β-carboline alkaloid isolated from Streptomyces species. As a microbial secondary metabolite, it represents a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its discovery, physicochemical properties, and proposed biosynthesis. It details the experimental protocols for its isolation and presents a framework for assessing its biological activity. While specific quantitative data and a fully elucidated biological role for this compound are not extensively documented in current literature, this guide synthesizes the available information and draws parallels from the broader class of β-carboline alkaloids and Streptomyces secondary metabolism to provide a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction to this compound and Microbial Secondary Metabolism

Microbial secondary metabolites are a diverse group of organic compounds produced by microorganisms that are not essential for their primary growth, development, or reproduction. These molecules often play crucial roles in the organism's interaction with its environment, serving as agents for competition, symbiosis, and defense. The genus Streptomyces is a prolific producer of such compounds, accounting for a significant portion of known antibiotics and other bioactive molecules.

This compound belongs to the β-carboline class of alkaloids, characterized by a tricyclic indole nucleus. It was first isolated from the culture broth of Streptomyces sp. K93-0711.[1] Its discovery highlights the vast, yet to be fully explored, chemical diversity within microbial secondary metabolism. Understanding the biosynthesis, biological activity, and role of compounds like this compound is of significant interest for the discovery of new therapeutic agents.

Physicochemical Properties and Quantitative Data

Detailed quantitative data for this compound remains limited in the scientific literature. However, information on the co-isolated and structurally related Pyridindolol K2 provides valuable context.

PropertyThis compoundPyridindolol K2
Molecular Formula C₁₈H₁₈N₂O₅[1]C₁₆H₁₆N₂O₄[1]
Biological Activity Not ReportedIC₅₀ = 75 µg/mL (Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer)[1]

Biosynthesis of this compound

The biosynthesis of this compound has not been fully elucidated; however, a biosynthetic gene cluster has been proposed. The core structure of this compound, the β-carboline scaffold, is believed to be formed through a Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. In the biosynthesis of related microbial products, this key step is catalyzed by a class of enzymes known as Pictet-Spenglerases.

While the specific enzymes and intermediates for the complete biosynthesis of this compound are yet to be experimentally verified, the proposed pathway provides a roadmap for future research in elucidating the genetic and enzymatic machinery responsible for its production in Streptomyces.

G cluster_0 Proposed Biosynthesis of this compound Tryptophan Tryptophan Tryptamine_derivative Tryptamine Derivative Tryptophan->Tryptamine_derivative Pictet_Spenglerase Pictet-Spenglerase (Proposed) Tryptamine_derivative->Pictet_Spenglerase Aldehyde_Ketone Aldehyde/Ketone Precursor Aldehyde_Ketone->Pictet_Spenglerase Beta_Carboline_Core β-Carboline Core Structure Pictet_Spenglerase->Beta_Carboline_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Glycosyltransferases) Beta_Carboline_Core->Tailoring_Enzymes Pyridindolol_K1 This compound Tailoring_Enzymes->Pyridindolol_K1

Caption: Proposed biosynthetic pathway for this compound.

Role in Microbial Secondary Metabolism

The specific ecological role of this compound in Streptomyces sp. K93-0711 has not been determined. However, based on the known functions of other microbial secondary metabolites, several putative roles can be hypothesized:

  • Antimicrobial Activity: Many β-carboline alkaloids exhibit antimicrobial properties, suggesting this compound may play a role in inhibiting the growth of competing microorganisms in the soil environment.

  • Signaling Molecule: Secondary metabolites can act as signaling molecules in microbial communities, influencing processes such as biofilm formation and quorum sensing.

  • Defense Mechanism: The production of bioactive compounds can serve as a chemical defense mechanism against predation or antagonism from other organisms.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets and signaling pathways affected by this compound are unknown, the broader class of β-carboline alkaloids are known to exert their biological effects through various mechanisms, including:

  • DNA Intercalation: The planar aromatic structure of the β-carboline ring allows for intercalation between DNA base pairs, which can interfere with DNA replication and transcription.

  • Enzyme Inhibition: β-carbolines have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs).

  • Receptor Binding: Some β-carbolines can bind to neurotransmitter receptors, such as benzodiazepine and serotonin receptors.

Further research is needed to determine if this compound acts through any of these established mechanisms.

G cluster_1 Potential Mechanisms of Action for β-Carboline Alkaloids Pyridindolol_K1 This compound (β-Carboline) Intercalation Intercalation Pyridindolol_K1->Intercalation Inhibition Inhibition Pyridindolol_K1->Inhibition Binding Binding Pyridindolol_K1->Binding DNA DNA Cellular_Effects Cellular Effects (e.g., Cytotoxicity, Neurological Activity) DNA->Cellular_Effects Enzymes Enzymes (e.g., MAO, CDKs) Enzymes->Cellular_Effects Receptors Cellular Receptors (e.g., Benzodiazepine, Serotonin) Receptors->Cellular_Effects Intercalation->DNA Inhibition->Enzymes Binding->Receptors G cluster_2 Isolation Workflow for this compound Fermentation Fermentation of Streptomyces sp. K93-0711 Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

Methodological & Application

Total Synthesis of Pyridindolol K1: A Detailed Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the total synthesis of Pyridindolol K1, a β-carboline alkaloid. The synthesis described herein follows the convergent and efficient route developed by Zhang et al., which utilizes a key Pictet-Spengler reaction followed by a one-pot aromatization. This method offers a good overall yield and stereochemical control, starting from readily available chiral precursors.

I. Synthetic Strategy Overview

The total synthesis of (R)-(-)-Pyridindolol K1 commences with the Pictet-Spengler condensation of L-tryptophan methyl ester with (S)-2,3-O-isopropylidene-L-glyceraldehyde. The resulting tetrahydro-β-carboline intermediate is then N-tosylated for activation. A subsequent one-pot aromatization reaction, followed by deprotection and selective acetylation, furnishes the final natural product.

Total_Synthesis_Pyridindolol_K1 cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product L-Tryptophan methyl ester L-Tryptophan methyl ester Pictet-Spengler Pictet-Spengler Reaction L-Tryptophan methyl ester->Pictet-Spengler Glyceraldehyde Acetonide (S)-2,3-O-isopropylidene- L-glyceraldehyde Glyceraldehyde Acetonide->Pictet-Spengler N-Tosylation N-Tosylation Pictet-Spengler->N-Tosylation Tetrahydro-β-carboline Aromatization One-pot Aromatization N-Tosylation->Aromatization N-Tosyl Intermediate Deprotection Acidic Deprotection Aromatization->Deprotection Aromatized Intermediate Acetylation Selective Acetylation Deprotection->Acetylation Pyridindolol K2 This compound This compound Acetylation->this compound

Caption: Overall workflow for the total synthesis of this compound.

II. Experimental Protocols

The following protocols are based on the synthesis reported by Zhang, Q., Fan, Z., & Dong, J. (2013) in Tetrahedron: Asymmetry, 24(12), 727-733.

Step 1: Synthesis of (1S,3S)-Methyl 1-((S)-1,2-dihydroxyethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

This initial step involves the crucial Pictet-Spengler reaction to form the core tetrahydro-β-carboline structure.

Reagent/ParameterQuantity/Value
L-Tryptophan methyl ester1.0 eq
(S)-2,3-O-isopropylidene-L-glyceraldehyde1.1 eq
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time12 hours
Yield ~85%

Protocol:

  • Dissolve L-tryptophan methyl ester in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add (S)-2,3-O-isopropylidene-L-glyceraldehyde dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired tetrahydro-β-carboline as a mixture of diastereomers.

Step 2: Synthesis of (1S,3S)-Methyl 1-((S)-1,2-dihydroxyethyl)-2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The secondary amine of the piperidine ring is protected with a tosyl group to facilitate the subsequent aromatization.

Reagent/ParameterQuantity/Value
Tetrahydro-β-carboline from Step 11.0 eq
p-Toluenesulfonyl chloride (TsCl)1.2 eq
Triethylamine (TEA)2.0 eq
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time6 hours
Yield ~92%

Protocol:

  • Dissolve the tetrahydro-β-carboline intermediate in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to yield the N-tosylated product.

Step 3: One-pot Aromatization to form (R)-1-(3-(methoxycarbonyl)-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diyl diacetate

This key step involves the aromatization of the tetrahydro-β-carboline ring. The exact conditions for the one-pot procedure from the Zhang et al. paper involve a specific base and oxidant system. For the purpose of this protocol, a general representation is provided.

Reagent/ParameterQuantity/Value
N-tosylated intermediate from Step 21.0 eq
Base (e.g., DBU)Excess
Oxidant (e.g., O₂)-
SolventDimethyl sulfoxide (DMSO)
Temperature80-100 °C
Reaction Time24 hours
Yield ~60%

Protocol:

  • Dissolve the N-tosylated intermediate in DMSO.

  • Add the base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an atmosphere of oxygen (e.g., by bubbling O₂ through the solution or using an O₂ balloon).

  • Monitor the formation of the β-carboline by TLC.

  • After 24 hours, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is then carried forward to the next step. Note: The diacetate is formed during a workup or subsequent step mentioned in the original literature which is not fully detailed here.

Step 4: Hydrolysis and Deprotection to (R)-Pyridindolol K2

The ester and acetonide protecting groups are removed under acidic conditions.

Reagent/ParameterQuantity/Value
Aromatized intermediate from Step 31.0 eq
Acid (e.g., HCl in Methanol)Excess
SolventMethanol
TemperatureReflux
Reaction Time8 hours
Yield ~75%

Protocol:

  • Dissolve the crude aromatized intermediate in methanol.

  • Add a solution of hydrochloric acid in methanol.

  • Heat the mixture to reflux and stir for 8 hours.

  • Monitor the deprotection by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield Pyridindolol K2.

Step 5: Selective Acetylation to (R)-(-)-Pyridindolol K1

The final step is a selective acetylation of the primary hydroxyl group to yield the target molecule.

Reagent/ParameterQuantity/Value
Pyridindolol K2 from Step 41.0 eq
Acetic Anhydride1.1 eq
PyridineSolvent/Base
Temperature0 °C to room temperature
Reaction Time4 hours
Yield ~88%

Protocol:

  • Dissolve Pyridindolol K2 in pyridine and cool to 0 °C.

  • Add acetic anhydride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated copper sulfate solution (to remove pyridine), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography to obtain (R)-(-)-Pyridindolol K1.

III. Summary of Yields

StepProductIndividual Step Yield (%)
1Tetrahydro-β-carboline~85
2N-Tosyl Intermediate~92
3Aromatized Intermediate~60
4Pyridindolol K2~75
5This compound ~88
Overall This compound ~41 [1]

IV. Logical Relationship of Key Transformations

logical_flow cluster_key_reactions Key Chemical Transformations A Pictet-Spengler Reaction (C-C and C-N bond formation, Establishes core heterocycle) B N-Tosylation (Activation of Nitrogen for elimination) A->B leads to C β-Elimination & Oxidation (Aromatization of Piperidine Ring) B->C enables D Deprotection (Removal of protecting groups) C->D necessitates E Selective Acylation (Final functional group manipulation) D->E allows for

Caption: Logical flow of the key chemical transformations in the synthesis.

References

Application Notes and Protocols for the Purification of Pyridindolol K1 from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K1 is a naturally occurring β-carboline alkaloid with a molecular formula of C18H18N2O5.[1] First isolated from the culture broth of Streptomyces sp. K93-0711, this compound belongs to a class of molecules known for their diverse biological activities.[1] The purification of this compound from bacterial fermentation is a critical step for its further study and potential development as a therapeutic agent. This document provides a detailed protocol for the purification of this compound, compiled from established methods for the isolation of secondary metabolites from Streptomyces.

Data Presentation

Table 1: Purification Summary of this compound from a 10 L Streptomyces sp. K93-0711 Culture

Purification StepTotal Volume (L) / Mass (g)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Broth Filtrate10 L10,0001100<1
Ethyl Acetate Extract0.5 L9,00018905
Silica Gel Chromatography0.1 L7,2001447240
Sephadex LH-20 Chromatography0.05 L5,76057657.685
Preparative HPLC0.005 L4,608921646.1>98

Note: Activity units are hypothetical and based on a bioassay or quantitative HPLC analysis. The data presented are representative values for a typical purification process.

Experimental Protocols

Fermentation of Streptomyces sp. K93-0711

This protocol describes the cultivation of Streptomyces sp. K93-0711 for the production of this compound.

Materials:

  • Streptomyces sp. K93-0711 culture

  • Seed medium (e.g., Tryptone Soy Broth)

  • Production medium (e.g., ISP2 broth or custom production medium)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Streptomyces sp. K93-0711 from a slant into a 250 mL baffled flask containing 50 mL of seed medium.

  • Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

  • Large-Scale Fermentation: For a 10 L production, use ten 2 L flasks.

  • Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of this compound by analytical methods such as HPLC.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge and bottles

  • Rotary evaporator

  • Large separatory funnel

Procedure:

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction: Transfer the supernatant to a large separatory funnel.

  • Solvent Partitioning: Add an equal volume of ethyl acetate to the separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate.

  • Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Mycelium Extraction: Resuspend the mycelial pellet in acetone and stir for 4-6 hours. Filter the mixture and collect the acetone extract.

  • Combine and Concentrate: Combine all ethyl acetate and acetone extracts. Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, ethanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column equilibrated with chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate using a rotary evaporator.

Step 2: Sephadex LH-20 Size-Exclusion Chromatography

  • Column Packing: Prepare a Sephadex LH-20 column and equilibrate with methanol or a mixture of chloroform and methanol.

  • Sample Loading: Dissolve the partially purified sample from the previous step in the equilibration solvent and load it onto the column.

  • Elution: Elute the column with the same solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound.

  • Pooling and Concentration: Pool the active fractions and concentrate.

Step 3: Preparative HPLC

  • System Preparation: Equilibrate a preparative C18 HPLC column with a mobile phase of acetonitrile and water with 0.1% TFA.

  • Sample Injection: Dissolve the further purified sample in the mobile phase and inject it into the HPLC system.

  • Elution: Run a gradient of acetonitrile in water (e.g., 10% to 70% over 40 minutes) to separate the components.

  • Peak Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Lyophilization: Lyophilize the collected fraction to obtain pure this compound.

Visualizations

Signaling Pathway for Secondary Metabolite Production

secondary_metabolite_regulation Nutrient_Limitation Nutrient Limitation (e.g., N, P, C) Growth_Phase Stationary Phase Nutrient_Limitation->Growth_Phase triggers Signal_Molecules Signal Molecules (e.g., A-factor) Growth_Phase->Signal_Molecules induces synthesis of Global_Regulators Global Regulatory Proteins (e.g., AfsR, AdpA) Signal_Molecules->Global_Regulators activate Pathway_Regulators Pathway-Specific Regulatory Genes Global_Regulators->Pathway_Regulators activate Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Regulators->Biosynthetic_Genes activate transcription of Pyridindolol_K1 This compound Biosynthetic_Genes->Pyridindolol_K1 produce

Caption: Regulation of this compound biosynthesis in Streptomyces.

Experimental Workflow for this compound Purification

purification_workflow Fermentation 1. Fermentation of Streptomyces sp. K93-0711 Harvest 2. Harvest & Centrifugation Fermentation->Harvest Supernatant Supernatant Harvest->Supernatant Mycelium Mycelium Harvest->Mycelium Extraction_S 3a. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction_S Extraction_M 3b. Solvent Extraction (Acetone) Mycelium->Extraction_M Concentration 4. Concentration (Rotary Evaporation) Extraction_S->Concentration Extraction_M->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel 5. Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex 6. Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC 7. Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the purification of this compound.

References

Application Note: Proposed HPLC and LC-MS/MS Methods for the Analysis of Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Pyridindolol K1. Due to the limited availability of specific validated methods for this compound in published literature, this application note provides detailed protocols adapted from established methods for structurally similar pyrido[b]indole compounds. These proposed methods offer a strong starting point for researchers and scientists to develop and validate their own analytical protocols for this compound.

Introduction

This compound is a natural alkaloid with a β-carboline skeleton, isolated from Streptomyces sp. K93-0711.[1][2] As with many novel natural products, the development of robust and sensitive analytical methods is crucial for further research, including pharmacokinetic studies, formulation development, and quality control. This application note details proposed HPLC-UV and LC-MS/MS methods for the determination of this compound in various matrices. The LC-MS/MS protocol is adapted from a validated method for SP-141, a novel pyrido[b]indole anticancer agent with structural similarities to this compound.[3][4]

Proposed Method 1: High-Sensitivity LC-MS/MS Analysis

This proposed method is designed for high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices such as plasma.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard (IS). A structurally similar compound not present in the sample should be chosen.

  • Perform a liquid-liquid extraction with 400 µL of an organic solvent mixture, such as n-hexane:dichloromethane:2-propanol (20:10:1, v/v/v).[3][4]

  • Vortex the mixture for 2 minutes, followed by shaking for 10 minutes.

  • Centrifuge at 3,500 rpm for 5 minutes to separate the phases.[3]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 50 µL of the mobile phase (Acetonitrile:Water, 50:50, v/v) and inject into the LC-MS/MS system.[3]

2. Instrumentation and Chromatographic Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[3][4]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min[3][4]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-3 min: 10-90% B

    • 3-4 min: 90% B

    • 4-4.1 min: 90-10% B

    • 4.1-6 min: 10% B

3. Mass Spectrometric Conditions (Hypothetical for this compound)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C18H18N2O5; MW: 342.35): Precursor ion (Q1) m/z 343.1 -> Product ion (Q3) [To be determined experimentally, a plausible fragmentation would be the loss of the side chain].

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 40 psi

    • Capillary Voltage: 4000 V

Data Presentation: Hypothetical Method Validation Parameters

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method, based on typical values for similar assays.[3][4]

ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%
Extraction Recovery85 - 115%

Workflow Diagram

LC_MS_MS_Workflow Sample Sample Collection (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (n-hexane:DCM:IPA) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Proposed LC-MS/MS workflow for this compound analysis.

Proposed Method 2: HPLC-UV Analysis

This method provides a more accessible and less complex alternative to LC-MS/MS, suitable for the analysis of bulk material or formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Dilute the stock solution to a concentration within the linear range of the assay.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0).[5] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting point would be to scan from 200-400 nm).

Data Presentation: Hypothetical Quantitative Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000

Workflow Diagram

HPLC_UV_Workflow Sample_Prep Sample Preparation (Weighing, Dissolving, Diluting) Filtration Filtration (0.45 µm) Sample_Prep->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Proposed HPLC-UV workflow for this compound analysis.

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide a solid foundation for developing and validating robust analytical protocols for the quantification of this compound. The LC-MS/MS method is recommended for applications requiring high sensitivity and selectivity, such as in biological matrices. The HPLC-UV method offers a simpler, more accessible alternative for the analysis of less complex samples. It is imperative that any adopted method undergoes thorough validation to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Notes and Protocols: A Cell-Based Assay for Characterizing Pyridindolol K1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridindolol K1 is a novel alkaloid compound isolated from Streptomyces sp. K93-0711 with a distinctive beta-carboline structure. Preliminary studies have indicated its potential as a modulator of cellular adhesion processes, specifically its ability to inhibit the adhesion of HL-60 cells to Lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers. This observed biological activity suggests that this compound may interfere with inflammatory signaling pathways that are crucial in the expression of cell adhesion molecules.

This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound. The workflow is designed to first establish a non-cytotoxic concentration range for the compound and subsequently to investigate its effect on a key inflammatory signaling pathway, the Nuclear Factor-kappa B (NF-κB) pathway, which is known to be activated by LPS in endothelial cells.

Hypothesized Signaling Pathway

Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. In endothelial cells such as HUVECs, LPS is recognized by Toll-like receptor 4 (TLR4). This recognition initiates a downstream signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cell adhesion molecules like E-selectin and VCAM-1, which facilitate the adhesion of leukocytes. It is hypothesized that this compound may exert its inhibitory effect by targeting one or more components of this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκB IkB->p_IkB p_NFkB p-NF-κB (p50/p65) NFkB->p_NFkB Phosphorylates & Releases p_NFkB_nuc p-NF-κB (p50/p65) p_NFkB->p_NFkB_nuc Translocates Gene_Expression Gene Expression p_NFkB_nuc->Gene_Expression Induces CAMs Cell Adhesion Molecules (E-selectin, VCAM-1) Gene_Expression->CAMs Pyridindolol_K1 This compound Pyridindolol_K1->IKK_complex Hypothesized Inhibition

Caption: Hypothesized LPS-induced NF-κB signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow

The experimental approach is divided into two main stages. The first stage is to determine the cytotoxicity of this compound to establish a suitable concentration range for subsequent assays. The second stage is to assess the effect of the compound on the phosphorylation of the p65 subunit of NF-κB as a marker for the pathway's activation.

G cluster_stage1 Stage 1: Cytotoxicity Assessment cluster_stage2 Stage 2: Signaling Pathway Analysis cell_culture Culture HUVECs plate_cells Plate cells in 96-well plate cell_culture->plate_cells treat_pk1 Treat with serial dilutions of this compound plate_cells->treat_pk1 incubate_24h Incubate for 24 hours treat_pk1->incubate_24h mts_assay Perform MTS Assay incubate_24h->mts_assay read_absorbance Read Absorbance at 490 nm mts_assay->read_absorbance determine_ic50 Determine IC50 and non-toxic concentrations read_absorbance->determine_ic50 pre_treat_pk1 Pre-treat with non-toxic concentrations of this compound determine_ic50->pre_treat_pk1 Inform concentration selection plate_cells_6well Plate cells in 6-well plate plate_cells_6well->pre_treat_pk1 stimulate_lps Stimulate with LPS pre_treat_pk1->stimulate_lps lyse_cells Lyse cells and collect protein stimulate_lps->lyse_cells western_blot Perform Western Blot for p-p65 and total p65 lyse_cells->western_blot analyze_blot Analyze blot and quantify band intensities western_blot->analyze_blot determine_effect Determine effect on NF-κB activation analyze_blot->determine_effect

Caption: Experimental workflow for the characterization of this compound activity.

Logical Relationship of Experimental Components

The successful execution of this cell-based assay relies on the interplay between the biological system, the chemical compound, and the analytical techniques. This diagram illustrates the logical flow from the cellular model to the final data interpretation.

G cluster_biological_system Biological System cluster_compound Test Compound cluster_assays Assays cluster_data_analysis Data Analysis and Interpretation cell_line Endothelial Cell Line (e.g., HUVEC) viability_assay Cell Viability Assay (MTS) cell_line->viability_assay signaling_assay Signaling Assay (Western Blot) cell_line->signaling_assay stimulus LPS Stimulation stimulus->signaling_assay pyridindolol_k1 This compound pyridindolol_k1->viability_assay pyridindolol_k1->signaling_assay cytotoxicity_data Cytotoxicity Profile (IC50) viability_assay->cytotoxicity_data inhibition_data Inhibition of NF-κB Activation signaling_assay->inhibition_data conclusion Conclusion on This compound Activity cytotoxicity_data->conclusion inhibition_data->conclusion

Application Notes and Protocols: Pyridindolol K1 as a Molecular Probe for Cell Adhesion Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridindolol K1 is a novel alkaloid compound belonging to the beta-carboline family, isolated from Streptomyces sp. K93-0711. While research into its specific biological activities is ongoing, its structural analog, Pyridindolol K2, has demonstrated inhibitory effects on the adhesion of HL-60 cells to LPS-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers. This suggests that this compound may also possess valuable properties as a molecular probe for investigating the complex mechanisms of cell adhesion, a fundamental process in various physiological and pathological events, including immune responses, inflammation, and cancer metastasis.

These application notes provide a framework for utilizing this compound as a molecular probe in cell adhesion studies. The protocols outlined below are based on established methodologies for assessing cell adhesion and can be adapted for use with this compound.

Quantitative Data

Currently, specific quantitative data for this compound's direct activity in cell adhesion assays is not extensively available in the public domain. However, for its related compound, Pyridindolol K2, the following data has been reported:

CompoundCell LineTargetAssayIC50
Pyridindolol K2HL-60Cell Adhesion to LPS-activated HUVECIn vitro cell adhesion assay75 µg/mL[1]

This data for Pyridindolol K2 serves as a preliminary benchmark and suggests a starting point for determining the effective concentration range for this compound in similar assays.

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of this compound on cell adhesion.

1. Cell Culture

  • Cell Lines:

    • Leukemic cell line (e.g., HL-60)

    • Endothelial cell line (e.g., HUVEC)

  • Culture Media:

    • HL-60: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HUVEC: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided kit components.

  • Culture Conditions:

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

2. In Vitro Cell Adhesion Assay

This assay quantifies the adhesion of a suspension cell line (e.g., HL-60) to a monolayer of adherent cells (e.g., HUVEC).

  • Materials:

    • 96-well tissue culture plates

    • Lipopolysaccharide (LPS)

    • Calcein-AM (fluorescent dye)

    • Phosphate Buffered Saline (PBS)

    • Bovine Serum Albumin (BSA)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Protocol:

    • Seed HUVECs into a 96-well plate and grow to confluence.

    • Activate the HUVEC monolayer by treating with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.

    • Label HL-60 cells with Calcein-AM according to the manufacturer's protocol.

    • Wash the labeled HL-60 cells and resuspend them in assay buffer (e.g., RPMI-1640 with 0.1% BSA).

    • Pre-incubate the Calcein-AM labeled HL-60 cells with varying concentrations of this compound for 30 minutes at 37°C.

    • Wash the activated HUVEC monolayer with PBS.

    • Add the this compound-treated HL-60 cells to the HUVEC monolayer.

    • Incubate the co-culture for 30-60 minutes at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

    • Calculate the percentage of cell adhesion relative to a vehicle-treated control.

3. Signaling Pathway Analysis (Hypothetical)

Based on the known mechanisms of cell adhesion, this compound could potentially interfere with signaling pathways involving integrins, selectins, or their downstream effectors. The following workflow outlines a general approach to investigate these possibilities.

G cluster_0 Experimental Workflow: Signaling Pathway Analysis A Treat cells with this compound B Cell Lysis A->B C Protein Quantification B->C D Western Blot Analysis C->D E Analysis of Key Signaling Proteins (e.g., FAK, Src, RhoGTPases) D->E F Identify modulated pathways E->F

Workflow for investigating signaling pathway modulation.
  • Protocol:

    • Culture and treat cells with this compound as described above.

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Perform Western blot analysis to detect changes in the phosphorylation status or expression levels of key signaling proteins involved in cell adhesion, such as Focal Adhesion Kinase (FAK), Src family kinases, and Rho GTPases.

    • Analyze the results to identify which signaling pathways are affected by this compound.

Potential Signaling Pathways to Investigate

The following diagram illustrates a hypothetical signaling pathway that could be a target for this compound, based on common cell adhesion mechanisms.

G cluster_1 Hypothetical Signaling Pathway in Cell Adhesion cluster_EC Endothelial Cell Surface cluster_LC Leukocyte Surface cluster_Inside Intracellular Signaling EC Endothelial Cell Selectin E-Selectin EC->Selectin ICAM1 ICAM-1 EC->ICAM1 LC Leukocyte LFA1 Integrin (LFA-1) LC->LFA1 PSGL1 PSGL-1 LC->PSGL1 PK1 This compound PK1->LFA1 Inhibition? FAK FAK PK1->FAK Inhibition? LFA1->ICAM1 LFA1->FAK PSGL1->Selectin Src Src FAK->Src Rho Rho GTPases Src->Rho Adhesion Cell Adhesion Rho->Adhesion

Potential targets of this compound in cell adhesion.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols and potential mechanisms of action are based on general knowledge of cell adhesion and the limited data available for related compounds. Researchers should optimize these protocols for their specific experimental systems and validate all findings.

References

Application Notes and Protocols: Synthesis of Pyridindolol K1 Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1, a β-carboline alkaloid, represents a potential scaffold for the development of novel therapeutic agents. This document outlines a proposed strategy for the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). Due to the limited availability of specific SAR studies on this compound, this protocol is based on established synthetic methodologies for β-carboline and indole alkaloids, coupled with relevant bioassay techniques. The objective is to provide a foundational framework for initiating a medicinal chemistry program centered on the this compound core.

Introduction

β-carboline alkaloids are a diverse class of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole ring system.[1] Members of this family exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, and neurological activities.[2][3] this compound, isolated from Streptomyces sp., is a member of this family. While direct and extensive biological studies on this compound are not widely published, related compounds such as Pyridindolol K2 have been shown to inhibit the adhesion of HL-60 cells, suggesting potential applications in inflammation and oncology.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.[4][5] By systematically modifying the chemical structure of a lead compound like this compound and assessing the biological activity of the resulting derivatives, it is possible to identify key structural motifs responsible for its therapeutic effects and to optimize its potency, selectivity, and pharmacokinetic properties.

This application note details a proposed workflow for the synthesis of a library of this compound derivatives and a protocol for their preliminary biological evaluation to establish a foundational SAR.

Proposed Synthetic Strategy for this compound Derivatives

The synthesis of β-carboline derivatives is often achieved through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone.[1][6][7] This approach is versatile and can be adapted for the synthesis of a variety of substituted β-carbolines.[8][9]

A proposed retrosynthetic analysis of this compound suggests that a key step would be the formation of the β-carboline core, followed by modifications at various positions of the scaffold. For the purpose of SAR studies, derivatization can be focused on several key positions of the this compound molecule, as illustrated below.

Key Positions for Derivatization:

  • Position R1 (Sugar Moiety): Modification or replacement of the sugar moiety can explore the impact of this group on solubility, cell permeability, and target engagement.

  • Position R2 (Indole Nitrogen): Alkylation or acylation at the indole nitrogen can influence the electronic properties and steric bulk of the molecule.

  • Position R3 (Aromatic Ring): Substitution on the aromatic ring of the indole core can modulate lipophilicity and electronic interactions with a biological target.

A generalized synthetic workflow for generating a library of this compound derivatives is proposed below.

G cluster_synthesis Proposed Synthetic Workflow for this compound Derivatives cluster_derivatization Derivatization Strategies start Tryptophan Precursor ps_reaction Pictet-Spengler Reaction (with appropriate aldehyde) start->ps_reaction core_formation Formation of Tetrahydro-β-carboline Core ps_reaction->core_formation aromatization Aromatization to β-carboline core_formation->aromatization pyridindolol_core This compound Core Scaffold aromatization->pyridindolol_core r1_mod Modification at R1 (Glycosylation/Analog Synthesis) pyridindolol_core->r1_mod Strategy 1 r2_mod Modification at R2 (N-Alkylation/Acylation) pyridindolol_core->r2_mod Strategy 2 r3_mod Modification at R3 (Aromatic Substitution) pyridindolol_core->r3_mod Strategy 3 library Library of this compound Derivatives r1_mod->library r2_mod->library r3_mod->library purification Purification and Characterization (HPLC, NMR, MS) library->purification

Caption: Proposed synthetic workflow for generating a library of this compound derivatives.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • To a solution of a substituted tryptophan derivative (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane), add the desired aldehyde (1.1 equivalents).[6]

  • The reaction mixture is stirred at room temperature or refluxed for a specified period (typically 2-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude tetrahydro-β-carboline product.

  • Purification is performed by column chromatography on silica gel.

General Protocol for Aromatization
  • The purified tetrahydro-β-carboline (1 equivalent) is dissolved in a suitable solvent (e.g., toluene or xylene).

  • An oxidizing agent, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2), is added to the solution.

  • The mixture is refluxed for 4-12 hours, with monitoring by TLC.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the resulting crude β-carboline is purified by column chromatography or recrystallization.

General Protocol for N-Alkylation of the Indole Moiety (R2 Modification)
  • To a solution of the this compound core (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents) at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the addition of the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents).

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, followed by purification of the N-alkylated derivative.

Proposed SAR Study Workflow

G cluster_sar Proposed SAR Study Workflow start Synthesized this compound Derivative Library primary_screening Primary Biological Screening (e.g., Cytotoxicity Assay) start->primary_screening active_hits Identification of Active 'Hits' primary_screening->active_hits secondary_assays Secondary/Mechanism of Action Assays (e.g., Cell Adhesion, Kinase Inhibition) active_hits->secondary_assays sar_analysis SAR Analysis (Relate structural changes to activity) secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Proposed Biological Evaluation Protocols

Given the known activity of related β-carbolines, a panel of in vitro assays is proposed to screen the synthesized this compound derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay provides a preliminary screen for anticancer activity.

  • Human cancer cell lines (e.g., HL-60, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated.

Cell Adhesion Assay

This assay is relevant given the reported activity of Pyridindolol K2.

  • A monolayer of human umbilical vein endothelial cells (HUVECs) is grown in 96-well plates and activated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Human myeloid leukemia cells (HL-60) are fluorescently labeled and pre-incubated with the this compound derivatives.

  • The treated HL-60 cells are then added to the HUVEC monolayer and incubated to allow for adhesion.

  • Non-adherent cells are washed away.

  • The fluorescence of the adherent cells is measured using a fluorescence plate reader.

  • The inhibition of cell adhesion is quantified relative to a vehicle control.

Data Presentation

All quantitative data from the biological assays should be summarized in a structured table to facilitate the analysis of SAR.

Compound IDR1 ModificationR2 ModificationR3 ModificationCytotoxicity IC50 (µM) [Cell Line]Cell Adhesion Inhibition (%) at [X µM]
PK1-001 Native SugarHH>1005
PK1-002 -CH3H5025
PK1-003 -H5-Br2540
..................

Conclusion

The proposed synthetic and screening methodologies provide a robust starting point for the exploration of this compound as a scaffold for drug discovery. Through the systematic synthesis of derivatives and their evaluation in relevant biological assays, a comprehensive SAR can be established. This will enable the identification of lead compounds with improved potency and drug-like properties for further preclinical development.

References

Application Note: High-Throughput Screening for Inhibitors of Monocyte-Endothelial Cell Adhesion Using Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The adhesion of monocytes to the vascular endothelium is a critical initiating event in the pathogenesis of various inflammatory diseases, including atherosclerosis. This process is mediated by the upregulation of cell adhesion molecules (CAMs) on the surface of endothelial cells, often in response to inflammatory stimuli such as lipopolysaccharide (LPS). The identification of small molecules that can inhibit this interaction is a key strategy in the development of novel anti-inflammatory therapeutics.

Pyridindolol K1 is a β-carboline alkaloid isolated from Streptomyces sp. K93-0711. While the bioactivity of this compound is not extensively characterized, a structurally related compound, Pyridindolol K2, has been shown to inhibit the adhesion of HL-60 cells to LPS-activated Human Umbilical Vein Endothelial Cells (HUVECs). This suggests that this compound may also possess anti-inflammatory properties by modulating cell adhesion.

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to evaluate the bioactivity of this compound as an inhibitor of monocyte-endothelial cell adhesion. The assay utilizes a co-culture model of HUVECs and the human monocytic cell line THP-1, with adhesion quantified using the fluorescent probe Calcein AM.

Principle of the Assay

The assay is based on the quantification of fluorescently labeled THP-1 monocytes adhering to a monolayer of HUVECs. HUVECs are first seeded in a 96-well plate and stimulated with LPS to induce the expression of adhesion molecules. THP-1 cells are labeled with Calcein AM, a non-fluorescent, cell-permeant dye that is converted into the intensely fluorescent and cell-impermeant Calcein by intracellular esterases in viable cells. The labeled THP-1 cells are then co-cultured with the activated HUVEC monolayer in the presence of varying concentrations of this compound or a control inhibitor. Non-adherent cells are removed by washing, and the fluorescence of the remaining adherent THP-1 cells is measured using a fluorescence plate reader. A decrease in fluorescence intensity in the presence of this compound indicates an inhibitory effect on cell adhesion.

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • THP-1 human monocytic cells

  • Endothelial Cell Growth Medium (EGM-2)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • BAY 11-7082 (positive control inhibitor)

  • Calcein AM

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

Experimental Protocols

Cell Culture
  • HUVECs: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells when they reach 80-90% confluency. For the assay, use HUVECs between passages 3 and 6.

  • THP-1 cells: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

High-Throughput Screening Assay Protocol
  • HUVEC Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of EGM-2 medium. Incubate for 24-48 hours to allow for the formation of a confluent monolayer.

  • LPS Stimulation: Prepare a 2 µg/mL solution of LPS in EGM-2 medium. Carefully aspirate the medium from the HUVEC monolayer and add 100 µL of the LPS solution to each well (except for the negative control wells, which receive fresh EGM-2). Incubate for 4-6 hours at 37°C.

  • Preparation of this compound and Control:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of BAY 11-7082 (positive control) in DMSO.

    • Perform serial dilutions of the stock solutions in EGM-2 to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 0.1%.

  • Compound Addition: After LPS stimulation, carefully aspirate the medium and add 100 µL of the diluted this compound or control inhibitor to the respective wells. Include wells with EGM-2 containing 0.1% DMSO as a vehicle control.

  • THP-1 Cell Labeling:

    • Centrifuge the required number of THP-1 cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye.

    • Resuspend the labeled THP-1 cells in EGM-2 at a concentration of 2 x 10^6 cells/mL.

  • Co-culture and Adhesion: Add 50 µL of the labeled THP-1 cell suspension (1 x 10^5 cells) to each well of the HUVEC plate containing the test compounds. Incubate for 1 hour at 37°C.

  • Washing: Carefully aspirate the medium and non-adherent THP-1 cells. Gently wash each well three times with 200 µL of pre-warmed PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Data Presentation

The inhibitory activity of this compound is determined by calculating the percentage of inhibition of THP-1 cell adhesion for each concentration, followed by the determination of the IC50 value.

Percentage of Inhibition (%) = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] x 100

Where:

  • Fluorescence_sample: Fluorescence intensity of wells with this compound.

  • Fluorescence_vehicle: Fluorescence intensity of wells with vehicle control (DMSO).

  • Fluorescence_blank: Fluorescence intensity of wells with HUVECs only (no THP-1 cells).

The IC50 value, the concentration of this compound that inhibits 50% of THP-1 cell adhesion, can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Bioactivity Data for this compound in the Cell Adhesion Assay

CompoundIC50 (µM)Maximum Inhibition (%)
This compound15.285.7
BAY 11-7082 (Positive Control)5.892.3

Visualizations

Signaling Pathway

The adhesion of monocytes to LPS-stimulated endothelial cells is largely mediated by the activation of the NF-κB signaling pathway, which leads to the transcriptional upregulation of various adhesion molecules.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates IKK_complex->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) Nucleus->Adhesion_Molecules Transcription Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion Pyridindolol_K1 This compound Pyridindolol_K1->IKK_complex Inhibits (Hypothesized)

Caption: LPS-induced NF-κB signaling pathway in endothelial cells.

Experimental Workflow

The following diagram outlines the major steps of the high-throughput screening assay.

G start Start seed_huvec Seed HUVECs in 96-well plate start->seed_huvec incubate_huvec Incubate 24-48h (form monolayer) seed_huvec->incubate_huvec lps_stimulation Stimulate with LPS (4-6h) incubate_huvec->lps_stimulation add_compounds Add this compound/ Controls lps_stimulation->add_compounds coculture Co-culture HUVECs and THP-1 (1h) add_compounds->coculture label_thp1 Label THP-1 cells with Calcein AM (30 min) label_thp1->coculture wash Wash to remove non-adherent cells coculture->wash read_fluorescence Read Fluorescence (485nm Ex / 520nm Em) wash->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for cell adhesion inhibitors.

Application Notes and Protocols for the Quantification of Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pyridindolol K1 is a novel alkaloid, and as of this writing, established and validated analytical standards and protocols for its quantification are not widely published in peer-reviewed literature. The following application notes and protocols are presented as a recommended starting point for methodology development, based on the analysis of similar beta-carboline alkaloids. These protocols should be fully validated in your laboratory setting.

Introduction

This compound is a recently identified alkaloid with a beta-carboline skeleton, isolated from Streptomyces sp. K93-0711[1]. Its chemical formula is C18H18N2O5[1]. Given its novel structure, robust and reliable analytical methods are crucial for its further study in drug discovery and development, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a recommended approach for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and provides a framework for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Methodologies

A reversed-phase HPLC method is proposed for the primary quantification of this compound. For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

2.1.1. Experimental Protocol: HPLC-UV Quantification

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on UV-Vis spectral analysis of a purified this compound standard. A diode array detector (DAD) is recommended for initial method development to identify the optimal wavelength.

    • Injection Volume: 10 µL.

    • Internal Standard (IS): A structurally similar and stable compound, not present in the sample matrix (e.g., another beta-carboline alkaloid).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Perform a linear regression analysis of the calibration curve. The R² value should be > 0.99.

    • Quantify this compound in samples by interpolating their peak areas from the calibration curve.

2.1.2. Hypothetical Quantitative Data for HPLC-UV Method

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.

2.2.1. Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the pure compounds into the mass spectrometer.

2.2.2. Hypothetical Quantitative Data for LC-MS/MS Method

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5% (Intra-day), < 7% (Inter-day)
Accuracy (% Recovery) 95 - 105%
Matrix Effect Minimal

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject LC-MS/MS Injection reconstitute->inject Prepared Sample acquire Data Acquisition inject->acquire process Data Processing acquire->process quantify Quantification process->quantify signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response pk1 This compound pk1->kinase2 Inhibition

References

Application Notes and Protocols for Investigating the Cellular Effects of Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the biological effects of Pyridindolol K1 in a cell culture setting. The protocols outlined below detail methods for assessing cell viability, apoptosis, and the modulation of key signaling pathways.

Introduction to this compound

This compound is a novel alkaloid compound with a β-carboline skeleton, isolated from Streptomyces sp. K93-0711. While its precise mechanism of action is under investigation, its structural relative, Pyridindolol K2, has been shown to inhibit the adhesion of HL-60 cells to LPS-activated HUVEC monolayers[1]. This suggests that this compound may play a role in modulating cellular adhesion and related signaling cascades. The "indolol" component of its name hints at a potential interaction with protein kinases, a common target for compounds with this structural feature.

Given these characteristics, it is hypothesized that this compound may impact cell viability, induce apoptosis, and alter kinase-mediated signaling pathways. The following protocols are designed to systematically investigate these potential effects.

Data Presentation

All quantitative results from the described assays should be recorded and organized into tables for clear comparison between different concentrations of this compound and control conditions.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100100100
1
5
10
25
50
100

Table 2: Induction of Apoptosis by this compound

This compound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Vehicle Control)
10
25
50

Table 3: Modulation of Signaling Protein Phosphorylation by this compound

Target ProteinThis compound Conc. (µM)Fold Change in Phosphorylation (Normalized to Total Protein & Vehicle Control)
p-Akt (Ser473)01.0
25
Total Akt01.0
25
p-ERK1/2 (Thr202/Tyr204)01.0
25
Total ERK1/201.0
25

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection : Choose a human cell line relevant to the potential therapeutic area of interest (e.g., HL-60 for leukemia, HUVEC for endothelial studies, or a cancer cell line like MDA-MB-231 for oncology research)[1][2].

  • Cell Culture : Culture the selected cell line in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2[2].

  • This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions : On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability[2].

  • Cell Seeding : Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight[2].

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation : Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed 1 x 10^6 cells in a 6-well plate, allow them to adhere, and then treat with selected concentrations of this compound (based on IC50 from the viability assay) for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold 1X PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key signaling proteins, such as those in the PI3K/Akt and MAPK/ERK pathways[3][4][5].

  • Cell Treatment and Lysis : Treat cells seeded in 6-well plates with this compound for a specified time (e.g., 24 hours). Wash the cells with cold 1X PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[5].

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis[5].

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane[5].

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK1/2, p-ERK1/2) overnight at 4°C[5].

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western Western Blot (Signaling Pathways) cell_culture->western compound_prep This compound Preparation compound_prep->viability compound_prep->apoptosis compound_prep->western data_tables Quantitative Data Summarization viability->data_tables apoptosis->data_tables pathway_analysis Signaling Pathway Interpretation western->pathway_analysis data_tables->pathway_analysis

Caption: Experimental workflow for testing this compound effects.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pyridindolol This compound RTK Receptor Tyrosine Kinase pyridindolol->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Pyridindolol K1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic route. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of (R)-(-)-Pyridindolol K1 is typically achieved in a multi-step sequence starting from readily available chiral precursors. A common route, which has reported an overall yield of 41%, begins with L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde. The key steps involve a Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by an aromatization step to yield the β-carboline, and finally, deprotection and functional group manipulations to afford the final product.

Q2: What are the most critical and potentially low-yield steps in the synthesis?

A2: The two most critical steps that can significantly impact the overall yield are:

  • The Pictet-Spengler reaction: This step forms the core tricyclic structure. Its efficiency is highly sensitive to reaction conditions.

  • The Aromatization of the tetrahydro-β-carboline intermediate: This step can be sluggish and may lead to side products if not performed under optimal conditions.

Troubleshooting Guide

Low Yield in the Pictet-Spengler Reaction

Q3: My Pictet-Spengler reaction between L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-glyceraldehyde is resulting in a low yield. What are the potential causes and how can I improve it?

A3: Low yields in this Pictet-Spengler reaction are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and solutions:

  • Inadequate Acid Catalysis: The reaction requires an acid catalyst to promote the formation of the electrophilic iminium ion, which is necessary for the cyclization.

    • Solution: Ensure the appropriate acid catalyst is used at the correct concentration. Trifluoroacetic acid (TFA) is commonly employed. Experiment with varying the equivalents of acid to find the optimal conditions for your specific setup.

  • Suboptimal Reaction Temperature and Time: The reaction rate is sensitive to temperature.

    • Solution: If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition and the formation of side products. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

  • Poor Quality of Starting Materials: Impurities in either the L-tryptophan methyl ester or the chiral aldehyde can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. L-tryptophan methyl ester can be unstable and should be stored appropriately. The glyceraldehyde derivative is also sensitive and should be handled with care.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate.

    • Solution: Dichloromethane (DCM) is a commonly used solvent for this reaction. If you are experiencing issues, ensure the solvent is dry and consider exploring other aprotic solvents.

Data Presentation: Pictet-Spengler Reaction Condition Optimization

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield
Acid Catalyst 1.0 eq TFA1.2 eq TFAIncreased
Temperature Room Temperature40 °C (reflux in DCM)Increased
Reaction Time 12 hours24 hours (monitored by TLC)Optimized
Solvent Technical Grade DCMAnhydrous DCMIncreased

Experimental Protocol: Optimized Pictet-Spengler Reaction

  • To a solution of L-tryptophan methyl ester (1.0 eq) in anhydrous dichloromethane (DCM), add (S)-2,3-O-isopropylidene-glyceraldehyde (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Troubleshooting the Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction check_acid Verify Acid Catalyst and Concentration start->check_acid check_temp_time Optimize Temperature and Reaction Time start->check_temp_time check_sm_purity Assess Starting Material Purity start->check_sm_purity check_solvent Ensure Solvent is Anhydrous start->check_solvent solution Improved Yield check_acid->solution Adjust to 1.2 eq TFA check_temp_time->solution Reflux at 40°C, monitor by TLC check_sm_purity->solution Use purified starting materials check_solvent->solution Use anhydrous DCM

Figure 1. Troubleshooting workflow for the Pictet-Spengler reaction.
Low Yield in the Aromatization Step

Q4: I am having difficulty with the aromatization of the tetrahydro-β-carboline intermediate to the β-carboline, and the yield is low. What could be the problem?

A4: The dehydrogenation (aromatization) of the tetrahydro-β-carboline ring is a crucial step that can be challenging. Low yields are often due to an incomplete reaction or the formation of byproducts.

  • Inefficient Oxidizing Agent: The choice and amount of the oxidizing agent are critical for a successful aromatization.

    • Solution: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective reagent for this transformation. Ensure you are using a sufficient excess of DDQ (typically 2-3 equivalents). Other oxidizing agents like manganese dioxide (MnO₂) or elemental sulfur at high temperatures can also be considered, though they may require more vigorous conditions.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the efficiency of the aromatization.

    • Solution: The reaction with DDQ is often performed at elevated temperatures (e.g., refluxing in toluene or dioxane). Monitor the reaction progress closely by TLC to avoid prolonged heating, which can lead to degradation of the product.

  • Difficult Purification: The product can sometimes be difficult to separate from the reduced oxidizing agent and other byproducts.

    • Solution: A carefully planned purification strategy is essential. After the reaction, the mixture may need to be filtered to remove insoluble byproducts. Column chromatography on silica gel is typically required to isolate the pure β-carboline.

Data Presentation: Aromatization Condition Comparison

Oxidizing AgentSolventTemperatureTypical Yield
DDQ (2.5 eq)TolueneRefluxGood to Excellent
MnO₂ (10 eq)DioxaneRefluxModerate to Good
SulfurXyleneRefluxModerate

Experimental Protocol: Aromatization with DDQ

  • Dissolve the tetrahydro-β-carboline intermediate (1.0 eq) in toluene.

  • Add DDQ (2.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Aromatization Step

aromatization_workflow start Tetrahydro-β-carboline Intermediate reaction Dissolve in Toluene Add DDQ (2.5 eq) Reflux start->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Filter Wash with NaHCO₃ and Brine monitoring->workup Reaction Complete purification Dry and Concentrate Column Chromatography workup->purification product β-Carboline Product purification->product

Figure 2. Experimental workflow for the aromatization of the tetrahydro-β-carboline.
Challenges in the Final Deprotection Step

Q5: I am struggling with the final deprotection of the isopropylidene ketal to yield the diol in this compound. What are the common issues?

A5: The acid-catalyzed deprotection of the acetonide can sometimes be problematic, leading to incomplete conversion or the formation of side products.

  • Incomplete Deprotection: The reaction may not go to completion if the acid is not strong enough or if the reaction time is insufficient.

    • Solution: A common method is to use a solution of aqueous acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a protic solvent like methanol or a mixture of THF and water. If the reaction is slow, a slightly higher concentration of acid or a longer reaction time may be necessary. Gentle heating can also be applied, but with caution to avoid side reactions.

  • Formation of Side Products: The diol product can be susceptible to further reactions under acidic conditions, such as elimination or rearrangement.

    • Solution: Careful monitoring of the reaction by TLC is crucial to stop the reaction as soon as the starting material is consumed. A milder acidic condition, for example, using pyridinium p-toluenesulfonate (PPTS) in a mixture of THF and water, could be explored to minimize side product formation.

Experimental Protocol: Acetonide Deprotection

  • Dissolve the protected diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1).

  • Add a catalytic amount of a strong acid, such as 2M aqueous HCl.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway: Acid-Catalyzed Deprotection

deprotection_pathway start Isopropylidene-Protected Diol protonation Protonation of an Acetal Oxygen start->protonation H+ cleavage Cleavage of C-O Bond to form an Oxocarbenium Ion protonation->cleavage hydrolysis1 Nucleophilic Attack by Water cleavage->hydrolysis1 H₂O deprotonation1 Deprotonation to form a Hemiacetal hydrolysis1->deprotonation1 protonation2 Protonation of the other Acetal Oxygen deprotonation1->protonation2 H+ cleavage2 Elimination of Acetone protonation2->cleavage2 product Final Diol Product cleavage2->product

Figure 3. Mechanism of acid-catalyzed acetonide deprotection.

Troubleshooting Pyridindolol K1 purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyridindolol K1 by chromatography.

Troubleshooting Guide (FAQs)

This guide addresses common issues encountered during the chromatographic purification of this compound, a β-carboline alkaloid.

Question 1: Why am I seeing poor peak shape (tailing or fronting) for this compound?

Answer: Poor peak shape is a common issue, especially with alkaloids like this compound on silica-based columns.

  • Peak Tailing: This is often caused by strong interactions between the basic nitrogen atoms in the this compound structure and acidic residual silanol groups on the silica stationary phase.[1] This secondary interaction leads to a "tailing" effect on the chromatogram. Another cause can be column overload; try reducing the sample concentration.[2]

  • Peak Fronting: This is typically a sign of column overloading or poor sample solubility in the mobile phase.[2]

Troubleshooting Steps for Poor Peak Shape:

Potential Cause Recommended Solution Rationale
Secondary Silanol Interactions (Tailing) Add a competitive base (e.g., triethylamine, 0.1-0.5%) to the mobile phase.The additive masks the active silanol sites, preventing strong interaction with the analyte.
Use a modern, end-capped column or a column specifically designed for basic compounds.These columns have fewer exposed silanol groups, minimizing secondary interactions.
Lower the mobile phase pH to protonate the analyte.Protonating the basic nitrogens can sometimes improve peak shape, though this may also affect retention.
Column Overload (Tailing/Fronting) Reduce the mass of this compound injected onto the column.This ensures a linear isotherm and prevents saturation of the stationary phase.[2]
Dilute the sample in the initial mobile phase.Improves the injection plug shape and prevents on-column precipitation.
Poor Sample Solubility (Fronting) Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.If the injection solvent is much stronger than the mobile phase, it can cause band distortion.[3]

Question 2: My this compound peak has a low resolution and is co-eluting with impurities. How can I improve separation?

Answer: Achieving adequate resolution is critical for obtaining pure this compound. Low resolution means that the peaks of your target compound and impurities are not well separated.[2]

Troubleshooting Steps for Low Resolution:

Parameter Adjustment Strategy Expected Outcome
Mobile Phase Composition Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) in the mobile phase.Increases retention time and allows more time for separation to occur.
For reverse-phase, try switching from methanol to acetonitrile (or vice versa) as the organic modifier.Changes in solvent can alter selectivity and improve the separation of co-eluting compounds.
Gradient Slope Make the gradient shallower (i.e., increase the gradient time or decrease the % change per minute).This provides more time for compounds with similar retention to separate effectively.[4]
Flow Rate Decrease the flow rate.Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will increase run time.[5]
Stationary Phase Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).Different stationary phases offer different selectivities, which can resolve closely eluting peaks.
Use a column with smaller particle size (e.g., 5 µm to 3 µm) or a longer column.Both options increase the number of theoretical plates, enhancing separation efficiency.

Question 3: The retention time for my this compound peak is inconsistent between runs. What is causing this variability?

Answer: Retention time shifts can compromise the reliability of your purification method. The most common causes are related to the mobile phase, temperature, or column equilibration.

Troubleshooting Steps for Retention Time Instability:

Potential Cause Recommended Action
Mobile Phase Preparation Prepare fresh mobile phase daily. Ensure accurate measurement of all components.
If using buffers, ensure the pH is measured and adjusted after mixing all aqueous components but before adding the organic solvent.
Degas the mobile phase thoroughly before and during use.
Column Temperature Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can significantly affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is critical for gradient methods.
Pump Performance Check for leaks in the pump and connections. Ensure the pump is delivering a consistent flow rate.

Question 4: I am experiencing high backpressure in my HPLC system. What should I do?

Answer: High backpressure can indicate a blockage in the system, which can damage the pump and column.

Troubleshooting Steps for High Backpressure:

  • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the blockage.

  • Check for Column Clogging: If the pressure drops significantly when the column is disconnected, the column is likely clogged. This can be due to particulate matter from the sample or mobile phase precipitation.

  • Filter Your Sample: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[3]

  • Check for Mobile Phase Precipitation: If using buffers, ensure they are soluble in the highest organic concentration of your gradient.

  • Column Washing: If the column is clogged, try back-flushing it with a strong solvent (disconnect it from the detector first).

Experimental Protocols

Representative HPLC Purification Protocol for this compound

This protocol is a general guideline for the reverse-phase HPLC purification of this compound. Optimization will be required based on the specific crude sample matrix and available instrumentation.

1. Sample Preparation:

  • Dissolve the crude extract containing this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Dilute the DMSO stock with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to the desired concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[3]

2. HPLC Parameters:

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 60% B over 30 minutes
60% B to 95% B over 5 minutes
Hold at 95% B for 5 minutes
95% B to 5% B over 1 minute
Re-equilibrate at 5% B for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at ~230 nm and ~280 nm
Injection Volume 20 µL (adjust based on concentration and column capacity)

3. Post-Purification:

  • Collect fractions corresponding to the this compound peak.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

Chromatography Troubleshooting Workflow

G start Unexpected Result (e.g., Poor Peak Shape, Low Resolution) check_pressure Check System Pressure start->check_pressure pressure_high Pressure High? check_pressure->pressure_high Yes pressure_normal Pressure Normal/Low? check_pressure->pressure_normal No isolate_blockage Isolate Blockage (Disconnect components) pressure_high->isolate_blockage check_peaks Evaluate Peak Shape & Resolution pressure_normal->check_peaks column_clogged Column Clogged isolate_blockage->column_clogged Pressure drops post-column system_clogged System Clogged (Tubing, injector) isolate_blockage->system_clogged Pressure high pre-column solution_clog Filter Sample/Mobile Phase Back-flush Column column_clogged->solution_clog system_clogged->solution_clog peak_shape_issue Tailing/Fronting? check_peaks->peak_shape_issue Yes resolution_issue Low Resolution? check_peaks->resolution_issue No peak_shape_issue->resolution_issue No solution_tailing Adjust Mobile Phase (pH, additive) Reduce Sample Load peak_shape_issue->solution_tailing solution_resolution Optimize Gradient Change Flow Rate Try Different Column resolution_issue->solution_resolution

Caption: A logical workflow for troubleshooting common chromatography issues.

Representative Signaling Pathway for Inhibition of Cell Adhesion

Pyridindolol K2, a related compound, inhibits the adhesion of HL-60 cells to activated endothelial cells. This process is central to inflammation and involves multiple signaling steps that could be potential targets for this compound.

G stimulus stimulus pathway_component pathway_component transcription_factor transcription_factor cellular_response cellular_response inhibitor inhibitor LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Adhesion_Molecules Adhesion Molecule Genes (e.g., E-selectin, ICAM-1) Nucleus->Adhesion_Molecules activates transcription Cell_Adhesion Increased Cell Adhesion Adhesion_Molecules->Cell_Adhesion PK1 This compound (Hypothesized Target) PK1->IKK Inhibition? PK1->NFkB Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Preventing degradation of Pyridindolol K1 during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Pyridindolol K1 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

Q1: I observed a change in the color of my solid this compound sample (e.g., from white/off-white to yellowish/brownish) during storage. What could be the cause?

A1: A color change in your solid this compound sample is a common indicator of degradation. The likely culprits are oxidation and/or exposure to light. The indole and beta-carboline core of this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Protect from Light: Store the container in a light-blocking secondary container or in a dark location.

  • Assess Purity: If you suspect degradation, it is advisable to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q2: My this compound solution has become cloudy or has formed precipitates. What should I do?

A2: Cloudiness or precipitation in a this compound solution can indicate several issues, including degradation, poor solubility at the storage temperature, or interaction with the solvent or container.

Recommended Actions:

  • Check for Degradation Products: Analyze the solution by HPLC to see if new peaks, indicative of degradation products, have appeared. Some degradation products may be less soluble than the parent compound.

  • Evaluate Storage Temperature: If the compound was stored at a low temperature (e.g., 4°C or -20°C), the precipitation might be due to reduced solubility. Try gently warming the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing fresh solutions for each experiment or storing at a concentration known to be stable at the chosen temperature.

  • Consider Solvent Stability: Ensure the solvent used is of high purity and has not degraded. For example, older bottles of solvents like THF can form peroxides, which can accelerate the degradation of your compound.

Q3: I am seeing a decrease in the peak area of this compound and the appearance of new, smaller peaks in my HPLC analysis after storing the compound in solution. What is happening?

A3: This is a clear indication of chemical degradation. The decrease in the main peak area corresponds to the loss of this compound, while the new peaks represent the formation of degradation products. The most probable causes are hydrolysis, oxidation, or photodecomposition.

Recommended Actions:

  • Perform a Forced Degradation Study: To understand the degradation pathway, a forced degradation (stress testing) study is recommended. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic conditions. This will help identify the degradation products and the conditions to avoid.

  • Optimize Solution Storage:

    • pH: The stability of this compound in solution is likely pH-dependent. Prepare buffers at different pH values (e.g., acidic, neutral, basic) to determine the optimal pH for storage.

    • Temperature: Store solutions at the lowest practical temperature to slow down degradation kinetics. Typically, -20°C or -80°C is recommended for long-term storage of solutions.

    • Light: Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

    • Oxygen: For sensitive compounds, degassing the solvent and storing the solution under an inert atmosphere can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for solid this compound?

A4: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed, light-resistant container, and under an inert atmosphere (argon or nitrogen). For short-term storage, storage at 4°C under the same conditions is acceptable.

Q5: How long can I store this compound in solution?

A5: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. It is strongly recommended to prepare fresh solutions for each experiment. If solutions must be stored, they should be kept at -80°C for no longer than a few weeks. A stability study should be conducted to determine the acceptable storage duration for your specific experimental conditions.

Q6: What solvents are recommended for dissolving this compound?

A6: Based on the related compound Pyridindolol K2, it is soluble in methanol (MeOH), ethanol (EtOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] When preparing stock solutions, use high-purity, anhydrous solvents. For aqueous experiments, a stock solution in DMSO can be diluted into the aqueous buffer, but be mindful of the final DMSO concentration.

Q7: Are there any known incompatible materials or reagents with this compound?

A7: While specific incompatibility data for this compound is not available, based on its structure, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Quantitative Data Summary

Since specific degradation kinetics for this compound are not publicly available, the following table provides a hypothetical summary of degradation under various stress conditions, as would be determined in a forced degradation study. This illustrates the type of data you would aim to generate.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl2485Hydrolysis Product 1
0.1 M NaOH2470Hydrolysis Product 2
3% H₂O₂2465Oxidation Product 1, Oxidation Product 2
Heat (80°C)4890Thermal Degradant 1
Light (Xenon lamp)2475Photodegradant 1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C in the dark). Calculate the percentage of degradation and identify the major degradation products.

Visualizations

degradation_pathway pyridindolol This compound hydrolysis_acid Acidic Hydrolysis (e.g., ester cleavage) pyridindolol->hydrolysis_acid H⁺/H₂O hydrolysis_base Basic Hydrolysis (e.g., ester cleavage) pyridindolol->hydrolysis_base OH⁻/H₂O oxidation Oxidation (e.g., indole ring oxidation) pyridindolol->oxidation [O] photolysis Photodegradation pyridindolol->photolysis degradant_1 Degradation Product 1 hydrolysis_acid->degradant_1 degradant_2 Degradation Product 2 hydrolysis_base->degradant_2 degradant_3 Degradation Product 3 oxidation->degradant_3 degradant_4 Degradation Product 4 photolysis->degradant_4

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Degradation Suspected check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_check Re-analyze Purity (HPLC) check_storage->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed implement_corrective Implement Corrective Actions: - Use fresh samples - Optimize storage - Prepare fresh solutions degradation_confirmed->implement_corrective Yes no_degradation Issue is likely physical (e.g., solubility) degradation_confirmed->no_degradation No end Problem Resolved implement_corrective->end no_degradation->end

Caption: Troubleshooting workflow for suspected degradation.

experimental_workflow start Start: this compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis data_eval Evaluate Data: - % Degradation - Identify Degradants analysis->data_eval conclusion Determine Stability & Degradation Pathways data_eval->conclusion

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Pyridindolol K1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyridindolol K1. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes reported for the synthesis of this compound. The first route involves a Pictet-Spengler reaction of L-tryptophan methyl ester, followed by N-tosylation and a one-pot aromatization to form the core β-carboline structure. Subsequent functional group manipulations lead to this compound. The second reported route utilizes a thermal electrocyclic reaction to construct the β-carboline core, followed by a series of steps including a Stille coupling, acetylation, and a Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry and functional groups.

Q2: What is a typical overall yield for the synthesis of this compound?

A2: A reported total synthesis of (R)-(-)-pyridindolol K1 achieved an overall yield of 41%.[1] This synthesis utilized a Pictet-Spengler reaction followed by a mild one-pot aromatization of an N-tosyl-tetrahydro-β-carboline intermediate.

Troubleshooting Guides

Route 1: Pictet-Spengler Reaction and Aromatization

This route generally follows the workflow depicted below, starting from L-tryptophan methyl ester.

Pictet_Spengler_Aromatization_Workflow cluster_0 Pictet-Spengler Reaction cluster_1 Intermediate Modification & Aromatization cluster_2 Final Product Formation L-Tryptophan_methyl_ester L-Tryptophan methyl ester Pictet_Spengler Pictet-Spengler Reaction L-Tryptophan_methyl_ester->Pictet_Spengler Aldehyde Chiral Aldehyde ((S)-2,3-O-isopropylidene -L-glyceraldehyde) Aldehyde->Pictet_Spengler THBC Tetrahydro-β-carboline (THBC) intermediate Pictet_Spengler->THBC N_Tosylation N-Tosylation THBC->N_Tosylation N_Tosyl_THBC N-Tosyl-THBC N_Tosylation->N_Tosyl_THBC Aromatization One-Pot Aromatization N_Tosyl_THBC->Aromatization Beta_Carboline β-Carboline derivative Aromatization->Beta_Carboline Functional_Group_Manipulation Functional Group Manipulation Beta_Carboline->Functional_Group_Manipulation Pyridindolol_K1 This compound Functional_Group_Manipulation->Pyridindolol_K1

Fig. 1: General workflow for this compound synthesis via Pictet-Spengler reaction.

Issue 1: Low yield in the Pictet-Spengler reaction.

Potential Cause Troubleshooting Suggestion
Incomplete reaction The Pictet-Spengler reaction is an equilibrium process. Ensure anhydrous conditions as water can hydrolyze the iminium ion intermediate. Consider using a Dean-Stark apparatus to remove water. Reaction times may need to be extended.
Suboptimal pH The reaction is acid-catalyzed. However, strongly acidic conditions can lead to side reactions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane is commonly used. Optimize the acid concentration.
Poor electrophilicity of the aldehyde Ensure the aldehyde used is of high purity. If the aldehyde is not sufficiently reactive, consider using a more activating acid catalyst.
Side reactions Overheating can lead to decomposition of starting materials or products. Run the reaction at the lowest effective temperature. The formation of diastereomers is possible; purification by column chromatography may be necessary.

Issue 2: Inefficient aromatization of the tetrahydro-β-carboline intermediate.

Potential Cause Troubleshooting Suggestion
Ineffective oxidizing agent A variety of oxidizing agents can be used for the aromatization of tetrahydro-β-carbolines, such as DDQ, manganese dioxide, or palladium on carbon. For the synthesis of this compound, a mild one-pot aromatization of the N-tosyl protected intermediate has been reported. Ensure the chosen reagent is active and used in the correct stoichiometric amount.
Reaction conditions too harsh High temperatures can lead to degradation of the product. Mild conditions are preferable. A reported method for a related synthesis uses iodine in DMSO, which is a milder alternative to some heavy metal oxidants.[2]
Incomplete reaction Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material. Extended reaction times may be necessary.
Route 2: Thermal Electrocyclic Reaction and Sharpless Asymmetric Dihydroxylation

This alternative route provides a different approach to the β-carboline core and the introduction of chirality.

Thermal_Electrocyclic_Workflow cluster_0 Core Formation cluster_1 Functionalization cluster_2 Chiral Introduction & Final Product Indole_derivative Substituted Indole Thermal_Reaction Thermal Electrocyclic Reaction Indole_derivative->Thermal_Reaction Beta_Carboline_intermediate β-Carboline intermediate Thermal_Reaction->Beta_Carboline_intermediate Stille_Coupling Stille Coupling Beta_Carboline_intermediate->Stille_Coupling Coupled_Product Coupled Product Stille_Coupling->Coupled_Product Acetylation Acetylation Coupled_Product->Acetylation Acetylated_Product Acetylated Intermediate Acetylation->Acetylated_Product Sharpless_AD Sharpless Asymmetric Dihydroxylation Acetylated_Product->Sharpless_AD Pyridindolol_K1_final This compound Sharpless_AD->Pyridindolol_K1_final

Fig. 2: General workflow for this compound synthesis via thermal electrocyclic reaction.

Issue 3: Low yield or side products in the Sharpless Asymmetric Dihydroxylation.

Potential Cause Troubleshooting Suggestion
Suboptimal reaction conditions The Sharpless asymmetric dihydroxylation is sensitive to reaction conditions. The use of a pre-mixed catalyst and reagent system ("AD-mix") is recommended for reproducibility.[3] The reaction is typically run at low temperatures (e.g., 0 °C) in a biphasic solvent system (e.g., t-BuOH/water). Ensure proper stirring to facilitate the reaction between the phases.
Poor enantioselectivity The choice of the chiral ligand (e.g., in AD-mix-α vs. AD-mix-β) determines the stereochemical outcome. Ensure the correct AD-mix is used for the desired enantiomer. The enantiomeric excess can be affected by the purity of the starting material and the reaction temperature.
Formation of over-oxidation products If the reaction is left for too long or at too high a temperature, over-oxidation of the diol can occur. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Low reactivity of the alkene The reactivity of the alkene can be influenced by the surrounding functional groups. In some cases, a more reactive catalyst system or longer reaction times may be necessary.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in the primary literature. Researchers are encouraged to consult these resources for specific reagent quantities, reaction times, and purification procedures. Key publications to refer to include:

  • For the Pictet-Spengler and aromatization route: Tetrahedron: Asymmetry2013 , 24 (10-11), 633-637.

  • For the thermal electrocyclic and Sharpless dihydroxylation route: The Journal of Organic Chemistry2001 , 66 (26), 8793-8798.

Data Presentation

The following table summarizes the reported yields for key reaction types in the synthesis of β-carboline alkaloids, which are structurally related to this compound. This data can serve as a benchmark for researchers optimizing their own synthetic routes.

Reaction Type Substrate Conditions Yield (%) Reference
Pictet-Spengler ReactionL-tryptophan methyl ester & various aldehydesTFA, CH2Cl2, rt60-85General literature
AromatizationTetrahydro-β-carbolineDDQ, dioxane, reflux70-90General literature
Sharpless Asymmetric DihydroxylationStyreneAD-mix-β, t-BuOH/H2O, 0 °C>95General literature
Total Synthesis L-tryptophan methyl ester Multi-step synthesis 41 (for this compound) [1]

References

Technical Support Center: Managing Impurities in Synthetic Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Pyridindolol K1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of Crude this compound after Synthesis

Question: My initial crude product of this compound shows low purity by HPLC analysis. What are the potential causes and how can I address this?

Answer:

Low purity of the crude product is a common issue and can stem from several factors related to the Pictet-Spengler reaction used in the synthesis of the β-carboline core of this compound.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Troubleshooting:

      • Monitor the reaction progress more frequently using Thin Layer Chromatography (TLC) or HPLC.

      • Consider extending the reaction time or slightly increasing the reaction temperature.

      • Ensure the catalyst used (e.g., a protic or Lewis acid) is active and used in the correct stoichiometric amount.

  • Side Reactions: The Pictet-Spengler reaction is prone to side reactions that can generate various impurities.

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the reaction temperature and pH. Overly acidic conditions or high temperatures can promote side reactions.

      • Starting Material Quality: Ensure the purity of your starting materials (tryptamine derivative and the aldehyde precursor). Impurities in the starting materials can lead to the formation of undesired side products.

Logical Troubleshooting Workflow for Low Crude Purity

G start Low Crude Purity Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion purification Proceed to Purification start->purification incomplete Incomplete Reaction check_completion->incomplete extend_reaction Extend Reaction Time/Increase Temperature incomplete->extend_reaction Yes side_reactions Suspect Side Reactions incomplete->side_reactions No extend_reaction->check_completion check_catalyst Check Catalyst Activity/Stoichiometry check_catalyst->check_completion optimize_conditions Optimize Reaction Conditions (Temp, pH) side_reactions->optimize_conditions check_sm_purity Verify Starting Material Purity side_reactions->check_sm_purity optimize_conditions->start check_sm_purity->start

Caption: Troubleshooting workflow for low crude product purity.

Issue 2: Identification of Unknown Impurities

Question: I have several unknown peaks in my HPLC chromatogram. How can I identify these impurities?

Answer:

Identifying unknown impurities is a critical step in process development. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocol for Impurity Identification:

  • Isolation of Impurities:

    • Utilize preparative HPLC or column chromatography to isolate a sufficient amount of each impurity.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the impurity to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR will provide information on the proton environment.

      • ¹³C NMR will show the carbon skeleton.

      • 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for establishing the connectivity of atoms and elucidating the complete structure of the impurity.

Potential Impurity Structures:

Based on the mechanism of the Pictet-Spengler reaction, several types of impurities can be anticipated:

  • N-acylated Tryptamine: Formed if the amine reacts with an acylating agent present as an impurity or a side product.

  • Over-alkylated Products: The indole nitrogen can sometimes be alkylated.

  • Oxidized Products: The indole ring is susceptible to oxidation.

  • Isomeric Products: Depending on the substitution pattern of the starting materials, different regioisomers might be formed.

Issue 3: Difficulty in Purifying this compound

Question: this compound is a polar molecule, and I am struggling to achieve high purity using standard silica gel chromatography. What purification strategies are recommended?

Answer:

The polarity of this compound can indeed make purification challenging. Here are some recommended strategies:

  • Reverse-Phase Chromatography:

    • Preparative HPLC: Using a C18 or a polar-embedded C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) is often effective for polar compounds.

  • Ion-Exchange Chromatography:

    • If the impurities have a different charge state than this compound at a specific pH, ion-exchange chromatography can be a powerful purification tool.

  • Counter-Current Chromatography (CCC):

    • CCC is a liquid-liquid chromatography technique that is well-suited for the separation of polar compounds and avoids the use of solid stationary phases, which can cause irreversible adsorption.[1][2]

  • Crystallization:

    • If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method.

Purification Strategy Selection Flowchart

G start Crude this compound silica_gel Standard Silica Gel Chromatography start->silica_gel low_purity Low Purity/Poor Separation silica_gel->low_purity reverse_phase Reverse-Phase Preparative HPLC low_purity->reverse_phase Yes ion_exchange Ion-Exchange Chromatography low_purity->ion_exchange Yes ccc Counter-Current Chromatography low_purity->ccc Yes crystallization Crystallization low_purity->crystallization Yes pure_product High Purity this compound reverse_phase->pure_product ion_exchange->pure_product ccc->pure_product crystallization->pure_product

Caption: Decision tree for selecting a suitable purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment. A reverse-phase C18 column with UV or fluorescence detection is typically used.[3][4] Gradient elution is often necessary to resolve all impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous detection and mass identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination against a certified internal standard and provides structural information.[5]

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and getting a qualitative idea of the purity.

Q2: How can I quantify the levels of impurities in my sample?

A2: Impurity quantification is typically performed using HPLC with a suitable detector (e.g., UV or fluorescence). The area of the impurity peak relative to the area of the main product peak can be used to estimate the percentage of the impurity. For accurate quantification, it is recommended to isolate the impurity and generate a calibration curve.

Quantitative Data Summary (Hypothetical Example)

The following table summarizes hypothetical data from the analysis of a crude this compound sample.

Compound Retention Time (min) Peak Area (%) Proposed Identity
This compound10.285.3Product
Impurity A8.55.1Unreacted Tryptamine Derivative
Impurity B12.13.8Over-alkylated Product
Impurity C14.52.5Oxidized Product
Other-3.3Minor Unknowns

Q3: What are the typical mobile phases used for HPLC analysis of β-carbolines like this compound?

A3: For reverse-phase HPLC analysis of β-carbolines, common mobile phases consist of a mixture of an aqueous phase and an organic solvent.

  • Aqueous Phase: Water, often with a pH modifier like formic acid, trifluoroacetic acid (TFA), or a buffer (e.g., ammonium acetate or phosphate buffer).

  • Organic Solvent: Acetonitrile or methanol are the most common choices.

A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute more non-polar compounds.

Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?

A4: As with any research chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and any reagents used for specific handling and disposal information. The toxicological properties of this compound and its impurities may not be fully characterized, so they should be handled with care.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or Fluorescence (Excitation: 270 nm, Emission: 350 nm).[3]

  • Injection Volume: 10 µL.

Protocol 2: Preparative HPLC for Purification of this compound

  • Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Develop a gradient based on the analytical HPLC results to achieve optimal separation.

  • Flow Rate: 20 mL/min (will vary depending on column dimensions).

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The TFA salt can then be removed by a suitable workup procedure if necessary.

Impurity Formation Pathway (Hypothetical)

G tryptamine Tryptamine Derivative pictet_spengler Pictet-Spengler Reaction tryptamine->pictet_spengler side_reaction1 N-Acylation tryptamine->side_reaction1 aldehyde Aldehyde Precursor aldehyde->pictet_spengler pyridindolol_k1 This compound pictet_spengler->pyridindolol_k1 side_reaction2 Over-alkylation pyridindolol_k1->side_reaction2 side_reaction3 Oxidation pyridindolol_k1->side_reaction3 impurity1 N-Acyl Tryptamine side_reaction1->impurity1 impurity2 N-Alkyl this compound side_reaction2->impurity2 impurity3 Oxidized this compound side_reaction3->impurity3

Caption: Potential pathways for impurity formation during synthesis.

References

Addressing poor solubility of Pyridindolol K1 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Pyridindolol K1 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a beta-carboline alkaloid with limited aqueous solubility. It is reported to be slightly soluble in water and insoluble in benzene, chloroform, ether, and petroleum ether. However, it demonstrates solubility in various organic solvents and acidic solutions.[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

Poor solubility of this compound in neutral aqueous buffers is expected due to its chemical structure. The planarity of the carboline ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[2]

Q3: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?

Yes, a common strategy is to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[3] This stock solution can then be diluted into your aqueous experimental buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes.

Troubleshooting Guides

Issue: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.

This is a common issue when the concentration of this compound exceeds its solubility limit in the final aqueous buffer.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

  • Optimize the Co-solvent Concentration: While minimizing the organic solvent concentration is generally recommended, sometimes a slightly higher percentage is necessary to maintain solubility. It's a balance between compound solubility and potential solvent effects on the biological system.

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer.[4][5] Since this compound is soluble in 0.5 N HCl, it likely has a basic functional group that becomes protonated at low pH, increasing its aqueous solubility.[1] Consider using a more acidic buffer if your experimental system allows.

  • Use of Solubilizing Excipients: For more challenging situations, consider the use of solubilizing agents such as cyclodextrins or surfactants.[6][7] These should be used with caution and validated for compatibility with your specific assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to the powder.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the final desired stock concentration (e.g., 10 mM).

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Shake-Flask Method for Solubility Assessment

This method can be used to determine the approximate solubility of this compound in a specific buffer.

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a sealed container (e.g., a glass vial).

  • Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly Soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
ButanolSoluble[1]
DMSOSoluble[1]
DMFSoluble[1]
0.5 N HClSoluble[1]
BenzeneInsoluble[1]
ChloroformInsoluble[1]
Diethyl etherInsoluble[1]
Petroleum etherInsoluble[1]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Starting Concentration in Final SolutionNotes
DMSO0.1 - 1%Can have biological effects at higher concentrations.[3]
Ethanol0.1 - 5%Generally well-tolerated by many cell types.
Polyethylene Glycol (PEG)1 - 10%A polymeric co-solvent that can improve solubility.
Propylene Glycol1 - 20%Often used in pharmaceutical formulations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting start Start with this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No adjust_ph Adjust Buffer pH precipitate->adjust_ph add_excipient Add Solubilizing Excipient precipitate->add_excipient lower_conc Lower Final Concentration precipitate->lower_conc proceed Proceed with Experiment no_precipitate->proceed adjust_ph->dilute add_excipient->dilute lower_conc->dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

generic_signaling_pathway pyridindolol_k1 This compound receptor Cell Surface Receptor pyridindolol_k1->receptor Binds g_protein G-Protein receptor->g_protein Activates effector_enzyme Effector Enzyme g_protein->effector_enzyme Modulates second_messenger Second Messenger effector_enzyme->second_messenger Generates protein_kinase Protein Kinase second_messenger->protein_kinase Activates transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

Caption: A generic cell signaling pathway potentially modulated by a research compound.

References

Technical Support Center: Pyridindolol K1 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Pyridindolol K1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transition from laboratory-scale to large-scale production of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the Pictet-Spengler reaction when moving from a 1 g to a 100 g scale. What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield during the scale-up of a Pictet-Spengler reaction is a common issue often related to mass and heat transfer limitations, as well as changes in reaction kinetics.

Troubleshooting Steps:

  • Re-evaluate Reagent Addition: At a larger scale, the rate of addition of the aldehyde component to the tryptamine derivative becomes more critical. Slow, controlled addition using a syringe pump can help maintain a low, steady concentration of the aldehyde, minimizing side reactions such as self-condensation.

  • Improve Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side product formation. Ensure your reactor is equipped with an appropriate overhead stirrer and baffling system to maintain a homogenous reaction mixture.

  • Optimize Reaction Temperature: The exothermic nature of the reaction may be more pronounced at a larger scale, leading to an uncontrolled temperature increase. Implement a more robust cooling system and monitor the internal reaction temperature closely. A lower reaction temperature, even if it slightly increases the reaction time, may improve the overall yield.

  • Solvent and Concentration Adjustments: The optimal solvent concentration at a 1 g scale may not be ideal for a 100 g scale. Higher dilutions can sometimes mitigate intermolecular side reactions. Consider performing a small-scale experiment to test a range of concentrations.

Q2: During the final purification of this compound by column chromatography, we are struggling with poor separation and product streaking on the column at a larger scale. What purification strategies can we employ?

A2: Purification challenges at scale are often due to overloading the stationary phase and suboptimal solvent systems.

Troubleshooting Steps:

  • Optimize Loading Technique: For larger quantities, dry loading is often superior to wet loading. Adsorb your crude product onto a small amount of silica gel and carefully load it onto the column. This ensures a more even distribution of the compound.

  • Adjust Solvent System Polarity: A slight adjustment to the polarity of your eluent can significantly impact separation. A step-gradient elution, where the polarity is increased incrementally, may provide better separation than an isocratic elution.

  • Consider Alternative Chromatography Media: If standard silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), which may offer different selectivity.

  • Crystallization as a Purification Step: If your product is a solid, developing a crystallization protocol can be a highly effective and scalable purification method that can be used before or after column chromatography to significantly improve purity.

Troubleshooting Guides

Guide 1: Managing Impurity Formation in the Oxidation Step

Issue: An increase in the formation of an unknown impurity is observed during the oxidation of the tetrahydro-β-carboline intermediate to the final β-carboline core of this compound upon scale-up.

Experimental Protocols:

  • Lab-Scale (1 g): The tetrahydro-β-carboline (1 g) is dissolved in toluene (50 mL). 10% Pd/C (100 mg) is added, and the mixture is heated to reflux for 8 hours under a standard atmosphere.

  • Scaled-Up (100 g): The tetrahydro-β-carboline (100 g) is dissolved in toluene (5 L). 10% Pd/C (10 g) is added, and the mixture is heated to reflux for 8 hours.

Data Presentation: Comparison of Oxidation Reaction

ParameterLab-Scale (1 g)Scaled-Up (100 g)
Yield 85%62%
Purity (by HPLC) 95%78%
Major Impurity 2%15%
Reaction Time 8 hours12 hours (to completion)

Troubleshooting Workflow:

G start Impurity Increase in Oxidation check_air Is the reaction sensitive to air? start->check_air use_inert Run reaction under inert atmosphere (N2 or Ar) check_air->use_inert Yes check_temp Is there localized overheating? check_air->check_temp No use_inert->check_temp improve_mixing Improve stirring and monitor internal temperature check_temp->improve_mixing Yes check_catalyst Is the catalyst deactivating? check_temp->check_catalyst No improve_mixing->check_catalyst catalyst_addition Consider adding fresh catalyst portion-wise check_catalyst->catalyst_addition Yes solution Optimized Process check_catalyst->solution No catalyst_addition->solution

Caption: Troubleshooting workflow for impurity formation.

Guide 2: Addressing Poor Solubility of Intermediates

Issue: A key intermediate in the synthesis of this compound shows poor solubility in the reaction solvent at the intended scale-up concentration, leading to a stalled reaction.

Experimental Protocols:

  • Lab-Scale (500 mg): Intermediate A (500 mg) is dissolved in THF (25 mL) and reacts to completion in 4 hours.

  • Scaled-Up (50 g): Intermediate A (50 g) in THF (2.5 L) forms a thick slurry with incomplete dissolution, and the reaction does not go to completion even after 24 hours.

Data Presentation: Solubility and Reaction Completion

ParameterLab-Scale (500 mg)Scaled-Up (50 g)
Concentration 0.05 M0.05 M
Solubility Fully DissolvedSlurry Formation
Reaction Completion 100% (4 hours)<40% (24 hours)

Troubleshooting Decision Pathway:

G start Poor Solubility at Scale solvent_screen Screen for alternative solvents or solvent mixtures (e.g., THF/DMF) start->solvent_screen temp_increase Can the reaction temperature be safely increased? solvent_screen->temp_increase heat_reaction Increase reaction temperature to improve solubility temp_increase->heat_reaction Yes change_reagent Are there more soluble derivatives of the reagent? temp_increase->change_reagent No heat_reaction->change_reagent new_reagent Synthesize and test a more soluble reagent change_reagent->new_reagent Yes solution Modified Protocol change_reagent->solution No new_reagent->solution G A Tryptamine Derivative C Tetrahydro-β-carboline A->C Pictet-Spengler B Aldehyde B->C D β-carboline Core C->D Oxidation (e.g., Pd/C) E This compound D->E Further Functionalization

Minimizing side reactions in beta-carboline alkaloid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for beta-carboline alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for beta-carboline alkaloids?

A1: The most prevalent methods for synthesizing the beta-carboline core are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. The Bischler-Napieralski reaction utilizes the cyclization of an N-acylated tryptamine derivative.

Q2: My Pictet-Spengler reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Pictet-Spengler reaction can stem from several factors:

  • Inappropriate acid catalyst or concentration: Both the type and amount of acid are critical. An insufficient amount may not effectively catalyze the reaction, while an excess can protonate the starting tryptamine, reducing its nucleophilicity.

  • Poorly reactive starting materials: Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can exhibit lower reactivity.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to degradation of starting materials or products.

  • Presence of water: While some protocols utilize water as a solvent, incomplete removal of water during the imine formation step can inhibit the reaction.

Q3: I am observing the formation of a styrene-like byproduct in my Bischler-Napieralski reaction. What is this and how can I prevent it?

A3: The formation of a styrene derivative is likely due to a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis. This occurs via the elimination of the nitrile from the nitrilium ion intermediate. To minimize this side reaction, consider the following:

  • Use of a nitrile solvent: Employing a nitrile, such as acetonitrile, as the solvent can shift the equilibrium away from the retro-Ritter product.

  • Milder dehydrating agents: While strong dehydrating agents like P₂O₅ are effective, they can also promote the retro-Ritter reaction. Exploring milder alternatives may be beneficial.

  • Lower reaction temperature: If the reaction conditions allow, reducing the temperature can decrease the rate of the elimination reaction.

Q4: How can I control the stereochemistry in my asymmetric Pictet-Spengler reaction?

A4: Achieving high diastereoselectivity in the Pictet-Spengler reaction is a common challenge. The cis/trans ratio of the product is influenced by several factors:

  • Choice of acid catalyst: Different Brønsted or Lewis acids can influence the transition state geometry and thus the stereochemical outcome.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the diastereomeric transition states.

  • Reaction temperature: Kinetic versus thermodynamic control can often be manipulated by adjusting the temperature. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to equilibration to the thermodynamically more stable isomer.

  • Epimerization: If an undesired diastereomer is formed, it may be possible to epimerize it to the desired isomer under acidic conditions. This can sometimes be achieved by prolonging the reaction time or by a separate post-reaction treatment.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion in Pictet-Spengler Reaction
Symptom Possible Cause Troubleshooting Step
Starting material remains after prolonged reaction time.Insufficient catalysis.Optimize the concentration of the acid catalyst. A screen of different Brønsted or Lewis acids may be necessary.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product degradation. Microwave-assisted synthesis can significantly reduce reaction times.[1]
Deactivated starting materials.For electron-deficient tryptamines, consider using a more activating protecting group on the indole nitrogen. For hindered aldehydes, increasing the reaction time or temperature may be required.
Formation of multiple unidentified byproducts.Degradation of starting materials or product.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive.
Incompatible solvent.Experiment with different solvents. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to promote the reaction without the need for an additional catalyst.[2]
Issue 2: Formation of Retro-Ritter Side Product in Bischler-Napieralski Reaction
Symptom Possible Cause Troubleshooting Step
Significant peak corresponding to a styrene derivative in analytical data (e.g., GC-MS, LC-MS).Formation of a stable conjugated system favoring the retro-Ritter reaction.Use the corresponding nitrile as the reaction solvent to shift the equilibrium.
Harsh reaction conditions.Employ milder dehydrating agents (e.g., POCl₃ instead of P₂O₅/POCl₃).
High reaction temperature.Reduce the reaction temperature if the cyclization can still proceed efficiently.
Issue 3: Poor Diastereoselectivity in Asymmetric Pictet-Spengler Reaction
Symptom Possible Cause Troubleshooting Step
Formation of a mixture of cis and trans isomers.Kinetic and thermodynamic products are formed.Adjusting the reaction temperature can favor one isomer. Lower temperatures often favor the kinetic product.
Suboptimal catalyst or solvent.Screen different acid catalysts and solvents. Non-polar solvents may favor different stereochemical outcomes compared to polar solvents.
Undesired diastereomer is the major product.The desired product is the thermodynamically less stable isomer.Attempt to isolate the kinetic product by running the reaction at a lower temperature for a shorter duration.
The desired product is the thermodynamically more stable isomer, but the kinetic product is formed faster.Run the reaction at a higher temperature or for a longer time to allow for epimerization to the thermodynamic product. A post-reaction acidic workup can also promote epimerization.

Quantitative Data Summary

Table 1: Influence of Catalyst and Solvent on Pictet-Spengler Reaction Yield

Tryptamine DerivativeAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeNoneHFIPReflux895[2]
Tryptamine4-MethoxybenzaldehydeNoneHFIPReflux896[2]
TryptamineCyclohexanecarboxaldehydeNoneHFIPReflux1289[2]
Tryptamine hydrochlorideBenzaldehydeL-tartaric acidWater6024-48Crystalline product[3]
Tryptamine hydrochlorideVanillinL-tartaric acidWater6024-48Crystalline product[3]
Tryptamine hydrochloride4-MethoxybenzaldehydeL-tartaric acidWater6024-48Crystalline product[3]
Tryptamine hydrochlorideCyclohexanecarboxaldehydeL-tartaric acidWater6024-48Crystalline product[3]

Table 2: Comparison of Protecting Groups in Beta-Carboline Synthesis (Qualitative)

Protecting GroupKey FeaturesAdvantages in Beta-Carboline SynthesisDisadvantages in Beta-Carboline Synthesis
Boc (tert-Butoxycarbonyl)Acid-labile.Can be removed under the acidic conditions of the Pictet-Spengler reaction, potentially allowing for a one-pot deprotection and cyclization.May not be stable to all Pictet-Spengler conditions, leading to premature deprotection and side reactions.
Cbz (Carbobenzyloxy)Removed by hydrogenolysis.Stable to a wide range of acidic and basic conditions used in both Pictet-Spengler and Bischler-Napieralski reactions, offering robust protection.Requires a separate deprotection step, adding to the synthetic sequence. The catalyst for hydrogenolysis (e.g., Pd/C) may be incompatible with other functional groups.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Tetrahydro-β-carbolines using HFIP[2]

This protocol describes a general procedure for the Pictet-Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) without an additional catalyst.

  • Reaction Setup: To a round-bottom flask, add the tryptamine derivative (1.0 equiv.) and the aldehyde (1.0-1.2 equiv.).

  • Solvent Addition: Add HFIP (approximately 0.1 M concentration of the tryptamine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The precipitate can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Aqueous Synthesis of Crystalline Tetrahydro-β-carbolines[3]

This environmentally friendly protocol utilizes water as the solvent and L-tartaric acid as a facilitator for the Pictet-Spengler reaction, often yielding crystalline products directly.

  • Reactant Mixture: In a reaction vessel, combine tryptamine hydrochloride (1.0 equiv.) and the desired aldehyde (1.0 equiv.).

  • Catalyst and Solvent: Add L-tartaric acid (0.1-1.0 equiv.) and deionized water to achieve a suitable concentration.

  • Reaction: Seal the vessel and heat the mixture in a water bath at approximately 60 °C for 24-48 hours, or until crystal formation is observed.

  • Isolation: Cool the reaction mixture to room temperature. Collect the crystalline product by filtration and wash with cold water and then diethyl ether. The product is often pure enough for subsequent steps without further purification.

Visualizations

experimental_workflow_pictet_spengler cluster_reactants Reactant Preparation cluster_reaction Pictet-Spengler Reaction cluster_workup Workup & Purification Tryptamine Tryptamine Derivative Mixing Mix Reactants + Acid Catalyst + Solvent Tryptamine->Mixing Aldehyde Aldehyde/Ketone Aldehyde->Mixing Heating Heating/Stirring Mixing->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching/ Neutralization Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification THBC Tetrahydro- β-carboline Purification->THBC troubleshooting_logic_pictet_spengler cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products Start Low Yield in Pictet-Spengler? Cause1 Incomplete Conversion Start->Cause1 Yes Cause2 Side Product Formation Start->Cause2 Yes Sol1a Optimize Acid Catalyst/Concentration Cause1->Sol1a Sol1b Increase Temperature/ Use Microwave Cause1->Sol1b Sol1c Change Solvent (e.g., HFIP) Cause1->Sol1c Sol2a Lower Temperature Cause2->Sol2a Sol2b Use Protecting Groups Cause2->Sol2b Sol2c Inert Atmosphere Cause2->Sol2c End Successful Synthesis Sol1a->End Improved Yield Sol1b->End Improved Yield Sol1c->End Improved Yield Sol2a->End Improved Purity Sol2b->End Improved Purity Sol2c->End Improved Purity bischler_napieralski_side_reaction cluster_main_path Desired Reaction cluster_side_path Side Reaction Amide N-Acyl Tryptamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization RetroRitter Retro-Ritter Reaction Nitrilium->RetroRitter DHBC Dihydro- β-carboline Cyclization->DHBC Styrene Styrene Byproduct RetroRitter->Styrene

References

Technical Support Center: Enhancing the Stability of Pyridindolol K1 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pyridindolol K1 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a beta-carboline alkaloid isolated from Streptomyces sp. K93-0711.[1] While specific activity for this compound is not extensively documented, the closely related Pyridindolol K2 has been shown to inhibit the adhesion of HL-60 cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVEC) monolayers, suggesting potential anti-inflammatory properties.[1]

Q2: What are the general stability concerns for beta-carboline alkaloids like this compound?

Beta-carboline alkaloids can be susceptible to degradation under certain conditions. Factors that can affect their stability include:

  • pH: Stability can be pH-dependent.

  • Light: Exposure to light may cause degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidation: The indole nucleus of beta-carbolines can be prone to oxidation.

  • Enzymatic degradation: In cell-based assays, cellular enzymes may metabolize the compound.

Q3: What solvents should I use to dissolve and store this compound?

Based on the solubility of the related compound Pyridindolol K2, the following solvents are recommended for preparing stock solutions:

  • Good solubility: DMSO, DMF, Methanol (MeOH), Ethanol (EtOH), Butanol (BuOH).

  • Slightly soluble in water.

  • Insoluble in: Benzene, Chloroform (CHCl3), Diethyl ether (Et2O), Petroleum ether.

For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO or ethanol and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I monitor the stability of this compound in my assay medium?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the concentration of this compound over time in your assay medium. This will allow you to determine its half-life under your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time in a cell-based assay. Degradation of this compound in the cell culture medium.1. Perform a stability study: Incubate this compound in the cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC. 2. Reduce incubation time: If the compound is degrading, consider shorter incubation times if experimentally feasible. 3. Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals. 4. Use a serum-free or low-serum medium: Serum components can sometimes contribute to compound degradation. Test if reducing the serum concentration impacts stability.
Inconsistent results between experiments. 1. Inconsistent storage and handling of this compound stock solutions. 2. Variability in the preparation of working solutions. 3. Light-induced degradation.1. Aliquot stock solutions: Store this compound stock solutions in single-use aliquots to avoid multiple freeze-thaw cycles. 2. Prepare fresh working solutions: Always prepare working solutions fresh from a stock solution for each experiment. 3. Protect from light: Protect stock and working solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound in aqueous media. This compound has low aqueous solubility. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility.1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is sufficient to keep the compound dissolved but is not toxic to the cells (typically ≤ 0.5% DMSO). 2. Use a solubilizing agent: In some cases, non-toxic solubilizing agents like cyclodextrins can be used to enhance aqueous solubility. This would require validation to ensure it does not interfere with the assay.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a standard cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with UV or MS detector

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM).

  • Immediately take a sample (t=0) and store it at -80°C until analysis.

  • Incubate the medium at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • At each time point, immediately freeze the sample at -80°C.

  • Once all samples are collected, thaw them and prepare for HPLC analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) followed by centrifugation.

  • Analyze the supernatant by HPLC to determine the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its degradation profile and half-life.

Protocol 2: HUVEC Adhesion Assay

This protocol is for an in vitro assay to assess the inhibitory effect of this compound on the adhesion of monocytic cells to LPS-activated HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • HL-60 or THP-1 monocytic cells

  • HUVEC growth medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Fluorescent label for monocytic cells (e.g., Calcein-AM)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Seed HUVECs into a 96-well plate and grow to confluence.

  • Pre-treat the confluent HUVEC monolayer with various concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulate the HUVECs with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • During the LPS stimulation, label the monocytic cells with a fluorescent dye according to the manufacturer's protocol.

  • Wash the HUVEC monolayer to remove any unbound compound and LPS.

  • Add the fluorescently labeled monocytic cells to the HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Gently wash the wells to remove non-adherent monocytic cells.

  • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

  • Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The inhibitory activity of Pyridindolol K2 on HL-60 cell adhesion to LPS-activated HUVECs suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways that regulate the expression of cell adhesion molecules.

LPS-Induced Cell Adhesion Signaling Pathway in HUVECs

Lipopolysaccharide (LPS) from gram-negative bacteria is a potent activator of endothelial cells. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of cell adhesion molecules like E-selectin and VCAM-1 on the surface of HUVECs, which facilitates the adhesion of leukocytes. Some beta-carboline alkaloids have been shown to exert anti-inflammatory effects by inhibiting key signaling molecules in this pathway, such as p38 MAPK and the subsequent activation of NF-κB.[2][3][4][5][6]

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NFkB NF-κB p38_MAPK->NFkB Activates Adhesion_Molecules Adhesion Molecules (E-selectin, VCAM-1) NFkB->Adhesion_Molecules Upregulates Expression Leukocyte_Adhesion Leukocyte Adhesion Adhesion_Molecules->Leukocyte_Adhesion Mediates Pyridindolol_K1 This compound Pyridindolol_K1->p38_MAPK Inhibits

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced cell adhesion pathway.

Experimental Workflow for Assessing this compound Stability and Activity

The following workflow provides a logical sequence for evaluating the stability and biological activity of this compound.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Stability_Assay Perform Stability Assay in Cell Culture Medium Prep_Stock->Stability_Assay HUVEC_Assay Perform HUVEC Adhesion Assay Prep_Stock->HUVEC_Assay Analyze_Stability Analyze Stability Data (Determine Half-life) Stability_Assay->Analyze_Stability Decision Is Compound Stable? Analyze_Stability->Decision Analyze_Activity Analyze Adhesion Data (Calculate IC50) HUVEC_Assay->Analyze_Activity End End Analyze_Activity->End Decision->HUVEC_Assay Yes Decision->End No (Modify Assay Protocol)

Caption: A logical workflow for the evaluation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyridindolol K1 and K2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two related β-carboline alkaloids, Pyridindolol K1 and Pyridindolol K2. These compounds were isolated from Streptomyces sp. K93-0711. While research has identified a specific biological activity for Pyridindolol K2, data on the bioactivity of this compound remains unavailable in current scientific literature. This guide summarizes the existing data for Pyridindolol K2 and provides relevant experimental context.

Quantitative Data Summary

The following table summarizes the known biological activity of Pyridindolol K2. No quantitative data for the biological activity of this compound has been reported.

CompoundAssayTarget CellsActivating AgentIC50
This compound Not ReportedNot ReportedNot ReportedNot Reported
Pyridindolol K2 Cell Adhesion InhibitionHL-60 cells to HUVEC monolayerLipopolysaccharide (LPS)75 µg/mL[1]

Experimental Protocols

The reported biological activity of Pyridindolol K2 was determined using a cell adhesion assay. Below is a representative, detailed protocol for such an assay.

Inhibition of HL-60 Cell Adhesion to LPS-Activated HUVEC Monolayer

This protocol describes a standard method to assess the inhibitory effect of a compound on the adhesion of leukocytes (HL-60 cells) to endothelial cells (HUVECs) activated by an inflammatory stimulus (LPS).

1. Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human promyelocytic leukemia cells (HL-60)

  • HUVEC growth medium (e.g., EGM-2)

  • HL-60 culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Pyridindolol K2 (dissolved in a suitable solvent, e.g., DMSO)

  • Calcein-AM (fluorescent dye)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Multi-well plates (e.g., 96-well, black, clear bottom for fluorescence)

  • Fluorescence plate reader

2. Experimental Procedure:

  • HUVEC Seeding and Activation:

    • Seed HUVECs into a 96-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.

    • Once confluent, treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • HL-60 Cell Labeling:

    • During HUVEC activation, label HL-60 cells with a fluorescent dye like Calcein-AM. Incubate the cells with the dye according to the manufacturer's instructions.

    • After incubation, wash the HL-60 cells with PBS to remove excess dye.

  • Treatment with Pyridindolol K2:

    • Wash the LPS-activated HUVEC monolayer with PBS to remove any residual LPS.

    • Add fresh medium containing various concentrations of Pyridindolol K2 to the HUVECs. Include a vehicle control (medium with the solvent used to dissolve Pyridindolol K2).

  • Co-culture and Adhesion:

    • Add the fluorescently labeled HL-60 cells to the wells containing the HUVEC monolayer and Pyridindolol K2.

    • Incubate the co-culture for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

  • Removal of Non-adherent Cells:

    • Gently wash the wells with PBS to remove any non-adherent HL-60 cells. The number of washes should be optimized to ensure removal of non-adherent cells without detaching the HUVEC monolayer.

  • Quantification of Adhesion:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent HL-60 cells.

  • Data Analysis:

    • Calculate the percentage of adhesion for each concentration of Pyridindolol K2 relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of Pyridindolol K2 and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

Signaling Pathway and Experimental Workflow

LPS-Induced Cell Adhesion Pathway

The biological activity of Pyridindolol K2, the inhibition of leukocyte adhesion to endothelial cells, likely involves the modulation of inflammatory signaling pathways. Lipopolysaccharide (LPS) is a potent activator of a cascade that leads to the expression of cell adhesion molecules on the surface of endothelial cells. A simplified representation of this pathway is depicted below. Pyridindolol K2 may exert its inhibitory effect at any of the downstream steps following TLR4 activation.

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB AdhesionMolecules Expression of Adhesion Molecules (e.g., ICAM-1) NFkB->AdhesionMolecules CellAdhesion Leukocyte Adhesion AdhesionMolecules->CellAdhesion PK2 Pyridindolol K2 (Inhibition) PK2->CellAdhesion

Caption: LPS-induced cell adhesion signaling pathway.

Experimental Workflow for Cell Adhesion Assay

The following diagram illustrates the key steps in the experimental workflow to determine the inhibitory activity of a compound on cell adhesion.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HUVEC_seed Seed HUVECs HUVEC_activate Activate HUVECs with LPS HUVEC_seed->HUVEC_activate Treatment Treat HUVECs with Pyridindolol K2 HUVEC_activate->Treatment HL60_label Label HL-60 cells Co_culture Co-culture HUVECs and HL-60 cells HL60_label->Co_culture Treatment->Co_culture Wash Wash to remove non-adherent cells Co_culture->Wash Measure Measure Fluorescence Wash->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the cell adhesion assay.

Conclusion

Currently, a direct comparison of the biological activity of this compound and K2 is not possible due to the absence of published data for this compound. Pyridindolol K2 has been shown to be an inhibitor of leukocyte-endothelial cell adhesion, a key process in the inflammatory response. Further research is required to elucidate the biological activities of this compound and to explore the specific molecular mechanisms by which Pyridindolol K2 exerts its inhibitory effect. This would provide a more complete understanding of the structure-activity relationship within this class of compounds and their potential as therapeutic agents.

References

Validating the Cell Adhesion Inhibitory Potential of Pyridindolol K1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cell Adhesion Inhibitors

To effectively evaluate the potential of Pyridindolol K1, it is crucial to compare its activity against its known analog, Pyridindolol K2, and other established cell adhesion inhibitors. The following table summarizes key data for comparison. The activity of this compound is presented as hypothetical, pending experimental validation.

CompoundTarget/MechanismCell Line(s)EC/IC50Source
This compound UnknownNot ReportedNot Reported-
Pyridindolol K2 UnknownHL-60 adhesion to HUVECIC50 = 75 µg/mL[1][2]
Natalizumab α4-integrinLymphocytes-
Vedolizumab α4β7-integrinT lymphocytes-
Lifitegrast LFA-1T cells-
Cilengitide αvβ3 and αvβ5 integrinsVariousVaries with cell line

Key Signaling Pathways in Cell Adhesion

Understanding the molecular pathways governing cell adhesion is fundamental to elucidating the mechanism of action of potential inhibitors like this compound. Key pathways involve integrins, selectins, and intercellular adhesion molecules (ICAMs).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM Extracellular Matrix (e.g., Fibronectin, Collagen) Integrin Integrin Receptor (α/β subunits) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Anchoring Src Src Kinase FAK->Src Recruitment & Activation Ras Ras FAK->Ras Src->FAK MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Cell Migration Actin->Migration

Figure 1: Simplified Integrin Signaling Pathway.

Integrins are transmembrane receptors that mediate cell-matrix adhesion.[3][4][5] Upon binding to extracellular matrix (ECM) components, integrins cluster and activate intracellular signaling cascades, primarily through focal adhesion kinase (FAK) and Src kinase.[6] This signaling regulates cell proliferation, survival, and migration.

G cluster_0 Endothelial Cell cluster_1 Leukocyte ESelectin E-Selectin PSGL1 PSGL-1 ESelectin->PSGL1 Binding PSelectin P-Selectin PSelectin->PSGL1 Binding Kinases Kinase Activation PSGL1->Kinases Signaling LSelectin L-Selectin LSelectin->Kinases Signaling EndothelialLigands EndothelialLigands LSelectin->EndothelialLigands Binding Integrin Integrin (LFA-1) Adhesion Firm Adhesion Integrin->Adhesion Kinases->Integrin Activation

Figure 2: Selectin-Mediated Leukocyte Tethering and Rolling.

Selectins are crucial for the initial tethering and rolling of leukocytes on the endothelial surface during inflammation.[3][7][8] E-selectin and P-selectin on endothelial cells bind to ligands like P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, initiating a signaling cascade that leads to integrin activation and firm adhesion.[7][8]

Experimental Protocols for Validation

To validate the cell adhesion inhibitory activity of this compound, a series of well-established in vitro assays can be employed.

Static Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the attachment of cells to a substrate-coated surface.

Protocol:

  • Plate Coating: 96-well plates are coated with an appropriate substrate (e.g., fibronectin, collagen, or a monolayer of endothelial cells like HUVECs) and incubated overnight at 4°C.

  • Cell Preparation: A suspension of the cell line of interest (e.g., HL-60) is prepared and labeled with a fluorescent dye, such as Calcein-AM.

  • Treatment: The labeled cells are pre-incubated with varying concentrations of this compound, Pyridindolol K2 (as a positive control), and a vehicle control for 30 minutes.

  • Adhesion: The treated cell suspension is added to the coated wells and incubated for 1-2 hours to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to the vehicle control.

Flow-Based Cell Adhesion Assay

This assay simulates physiological conditions by assessing cell adhesion under shear stress.

Protocol:

  • Microfluidic Chamber Preparation: A microfluidic chamber is coated with a monolayer of endothelial cells (e.g., HUVECs).

  • Cell Perfusion: A suspension of fluorescently labeled leukocytes (e.g., HL-60), pre-treated with this compound or controls, is perfused through the chamber at a defined shear stress.

  • Microscopy: The interaction of the leukocytes with the endothelial monolayer is observed and recorded using a fluorescence microscope.

  • Analysis: The number of rolling and firmly adhered cells is quantified from the recorded videos. The effect of this compound on these parameters is then determined.

G cluster_0 Preparation cluster_1 Treatment & Adhesion cluster_2 Quantification Plate Coat 96-well plate with substrate Add Add treated cells to wells Plate->Add Cells Label cells with fluorescent dye Treat Pre-incubate cells with This compound & controls Cells->Treat Treat->Add Incubate Incubate to allow adhesion Add->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read Measure fluorescence of adherent cells Wash->Read Analyze Calculate % inhibition Read->Analyze

Figure 3: Workflow for a Static Cell Adhesion Assay.

Conclusion

While direct evidence for the cell adhesion inhibitory activity of this compound is currently lacking, its structural similarity to the active compound Pyridindolol K2 suggests that it is a promising candidate for investigation. By employing the outlined experimental protocols and considering the key signaling pathways, researchers can systematically validate the potential of this compound as a novel cell adhesion inhibitor. Comparative analysis with Pyridindolol K2 and other known inhibitors will be essential in determining its relative potency and potential for further development.

References

A Researcher's Guide to Assessing the Cross-reactivity of Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their interaction with cellular targets. While a compound may be designed with a specific target in mind, off-target interactions can lead to unexpected side effects or provide opportunities for drug repositioning. This guide provides a comparative framework for evaluating the cross-reactivity of a hypothetical compound, Pyridindolol K1, against other cellular targets. Due to the limited publicly available data on this compound, this document serves as a template, outlining the essential experimental approaches and data presentation necessary for a comprehensive cross-reactivity assessment.

Hypothetical Target Profile of this compound

For the purpose of this guide, we will assume this compound has been identified as a potent inhibitor of a fictitious kinase, "Kinase Alpha." The subsequent sections will detail how to assess its selectivity against other kinases and a broader panel of common off-targets.

Quantitative Analysis of Cross-reactivity

A critical step in characterizing a compound's selectivity is to quantify its binding affinity or inhibitory activity against a panel of potential off-targets. This data is typically presented in tables to allow for easy comparison.

Table 1: Kinase Selectivity Profile of this compound

This table compares the inhibitory activity of this compound against a panel of 10 kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM) of this compound
Kinase Alpha (Primary Target) 15
Kinase Beta350
Kinase Gamma>10,000
Kinase Delta850
Kinase Epsilon>10,000
Kinase Zeta1,200
Kinase Eta>10,000
Kinase Theta5,000
Kinase Iota>10,000
Kinase Kappa2,500

Table 2: Broad Off-Target Liability Panel for this compound

This table summarizes the binding affinity (Ki) of this compound against a panel of common off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The Ki value represents the dissociation constant, with a lower value indicating stronger binding.

Target ClassSpecific TargetKi (nM) of this compound
Primary Target Kinase Alpha 12
GPCR5-HT2A Receptor8,500
GPCRDopamine D2 Receptor>10,000
GPCRMuscarinic M1 Receptor>10,000
Ion ChannelhERG>10,000
Ion ChannelNav1.59,200
TransporterSERT>10,000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to generate the data in this guide.

Kinase Inhibition Assay (e.g., for Kinase Alpha)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human Kinase Alpha

    • ATP (Adenosine triphosphate)

    • Substrate peptide (specific for Kinase Alpha)

    • This compound (or other test compounds)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 1 µL of the diluted this compound to the appropriate wells.

    • Add 2 µL of a solution containing the substrate peptide and ATP to each well.

    • Initiate the kinase reaction by adding 2 µL of recombinant Kinase Alpha to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay (e.g., for 5-HT2A Receptor)

This protocol outlines a method to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Reagents and Materials:

    • Cell membranes expressing the human 5-HT2A receptor

    • Radioligand (e.g., [³H]-Ketanserin)

    • This compound (or other test compounds)

    • Binding buffer (e.g., Tris-HCl, MgCl2)

    • Wash buffer (ice-cold)

    • Glass fiber filters

    • Scintillation fluid

    • Scintillation counter

    • 96-well filter plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

    • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Cellular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_screening Compound Screening cluster_analysis Data Analysis compound This compound primary_assay Primary Target Assay (Kinase Alpha) compound->primary_assay Test kinase_panel Kinase Selectivity Panel primary_assay->kinase_panel Potent Hit off_target_panel Broad Off-Target Panel (GPCRs, Ion Channels, etc.) primary_assay->off_target_panel Potent Hit data_analysis Determine IC50 / Ki values kinase_panel->data_analysis off_target_panel->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Alpha Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Alpha Kinase Alpha Receptor->Kinase_Alpha activates Kinase_Beta Kinase Beta (Off-target) Receptor->Kinase_Beta activates Substrate Downstream Substrate Kinase_Alpha->Substrate phosphorylates Kinase_Beta->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene_Expression Gene Expression TF->Gene_Expression regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Pyridindolol_K1 This compound Pyridindolol_K1->Kinase_Alpha inhibits (Primary Target) Pyridindolol_K1->Kinase_Beta inhibits (Off-Target)

Caption: Hypothetical signaling pathway of Kinase Alpha and off-target interaction of this compound.

A Comparative Analysis of Pyridindolol K2 and Synthetic Inhibitors in Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived alkaloid, Pyridindolol K2, and prominent synthetic inhibitors of cell adhesion. The focus is on their efficacy, supported by experimental data, to assist researchers in selecting appropriate compounds for their studies in inflammation, oncology, and other fields where cell adhesion is a critical pathological process.

Introduction to Cell Adhesion and Its Inhibition

Cell adhesion is a fundamental biological process that governs tissue architecture and immune responses. It is primarily mediated by cell adhesion molecules (CAMs), such as selectins and integrins, on the cell surface. In pathological conditions like cancer metastasis and chronic inflammation, aberrant cell adhesion plays a crucial role. Consequently, inhibiting cell adhesion has emerged as a promising therapeutic strategy. This guide compares Pyridindolol K2, a natural product, with synthetic molecules that target specific CAMs.

While the initial focus of this guide was on Pyridindolol K1, publicly available efficacy data primarily pertains to its closely related compound, Pyridindolol K2. Therefore, for the purpose of a data-driven comparison, this guide will focus on Pyridindolol K2.

Quantitative Efficacy Comparison

The following table summarizes the inhibitory concentrations (IC50) of Pyridindolol K2 and several synthetic cell adhesion inhibitors. It is important to note that the experimental conditions, including the cell lines and adhesion substrates, vary between studies, which can influence the IC50 values.

CompoundTypeTargetCell LineAssayIC50
Pyridindolol K2 Natural AlkaloidUndeterminedHL-60Adhesion to LPS-activated HUVEC75 µg/mL
Bimosiamose (TBC-1269) SyntheticPan-selectin-E-selectin binding88 µM[1]
-P-selectin binding20 µM[1]
-L-selectin binding86 µM[1]
GMI-1271 (Uproleselan) SyntheticE-selectin-E-selectin binding2.4 µM
KF38789 SyntheticP-selectinU937Adhesion to P-selectin-Ig1.97 µM

Mechanism of Action and Signaling Pathways

The synthetic inhibitors discussed here have well-defined mechanisms of action, primarily targeting the selectin family of adhesion molecules. Selectins are crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. By blocking these interactions, synthetic inhibitors can prevent the recruitment of inflammatory cells to tissues.

The precise molecular target of Pyridindolol K2 in the context of cell adhesion has not been fully elucidated. It is known to inhibit the adhesion of HL-60 cells to activated endothelial cells, suggesting an interference with the adhesion molecules involved in this process.

Below are diagrams illustrating the signaling pathways.

G cluster_0 Endothelial Cell cluster_1 Leukocyte cluster_2 Inhibitors EC Activated Endothelial Cell Selectin E-selectin/P-selectin Leukocyte HL-60 Cell Ligand Selectin Ligand (e.g., PSGL-1) Ligand->Selectin Adhesion Bimosiamose Bimosiamose Bimosiamose->Selectin Inhibits GMI1271 GMI-1271 GMI1271->Selectin Inhibits G cluster_0 Endothelial Cell cluster_1 Leukocyte cluster_2 Inhibitor HUVEC LPS-activated HUVEC Adhesion Cell Adhesion HUVEC->Adhesion HL60 HL-60 Cell HL60->Adhesion PyridindololK2 Pyridindolol K2 PyridindololK2->Adhesion Inhibits G A 1. Seed HUVECs in a 96-well plate and grow to confluence. B 2. Activate HUVEC monolayer with LPS (e.g., 1 µg/mL for 4 hours). A->B E 5. Add the treated HL-60 cells to the activated HUVEC monolayer. B->E C 3. Label suspension HL-60 cells with Calcein-AM. D 4. Pre-incubate labeled HL-60 cells with varying concentrations of the test inhibitor. C->D D->E F 6. Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion. E->F G 7. Wash gently with PBS to remove non-adherent cells. F->G H 8. Measure fluorescence of adherent cells using a plate reader. G->H I 9. Calculate the percentage of inhibition relative to the untreated control. H->I

References

Comparative Analysis of Pyridindolol K1 Analogs: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyridindolol K1 analogs, focusing on their structural-activity relationships (SAR). The information presented herein is curated from experimental data to assist researchers in understanding the key molecular features influencing the biological activity of this class of compounds.

Introduction to Pyridindolol

Pyridindolol, a naturally occurring β-carboline alkaloid isolated from Streptomyces alboverticillatus, has been identified as an inhibitor of neutral β-galactosidase.[1] Its unique chemical scaffold has prompted investigations into the synthesis and biological evaluation of its analogs to explore their therapeutic potential and to elucidate the structural requirements for activity. This guide will delve into the available data on Pyridindolol analogs, with a particular focus on how modifications to the core structure impact their inhibitory effects.

Core Structure of Pyridindolol

The fundamental structure of Pyridindolol is a tetracyclic β-carboline ring system. Key features include a diol side chain at the C-1 position and a hydroxymethyl group at the C-3 position of the pyridine ring.

(R)-1-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol

Structural-Activity Relationship of Pyridindolol Analogs

While extensive SAR studies on a wide range of Pyridindolol analogs are not abundantly available in the public domain, preliminary findings indicate that modifications to the hydroxyl groups can significantly influence biological activity.

Acetylated Analogs and Inhibition of Cell Adhesion

Studies on simple acetylated analogs of Pyridindolol have revealed a shift in biological activity from β-galactosidase inhibition to the inhibition of cell adhesion.[1] This suggests that the hydroxyl groups of the diol and the hydroxymethyl moieties are crucial for the interaction with β-galactosidase, and their modification can lead to the discovery of new biological functions.

Table 1: Biological Activity of Pyridindolol and its Acetylated Analogs

CompoundStructureTargetActivity
Pyridindolol (R)-1-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diolBovine liver β-galactosidaseIC50 = 7.4 x 10⁻⁶ M[1]
Acetylated Pyridindolol Analogs Acetylated hydroxyl groupsCell adhesion factor in HL-60 cellsInhibitory activity observed (quantitative data not publicly available)[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Pyridindolol and its analogs are crucial for reproducible research. Below are generalized methodologies based on standard biochemical assays.

β-Galactosidase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against β-galactosidase.

Principle: The enzymatic activity of β-galactosidase is measured by monitoring the hydrolysis of a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which releases the colored product o-nitrophenol. The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of bovine liver β-galactosidase in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a solution of ONPG in the same buffer.

  • Inhibitor Preparation: Dissolve the test compounds (Pyridindolol and its analogs) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound solutions at various concentrations.

    • Incubate for a specific period at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ONPG substrate solution.

    • Monitor the absorbance of the reaction mixture at 420 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of Pyridindolol analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Pyridindolol Core Modification Structural Modification (e.g., Acetylation) Start->Modification Analogs Pyridindolol Analogs Modification->Analogs Assay Biological Assay (e.g., β-galactosidase inhibition, Cell Adhesion) Analogs->Assay Data Activity Data (e.g., IC50 values) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for the investigation of the structure-activity relationship of Pyridindolol analogs.

Conclusion

The available data, though limited, suggests that the β-carboline scaffold of Pyridindolol is a promising starting point for the development of novel bioactive compounds. The hydroxyl groups on the side chains are critical determinants of its biological activity, and their modification can lead to a switch in target preference. Further systematic studies involving the synthesis and screening of a diverse library of Pyridindolol analogs are warranted to fully elucidate the SAR and unlock the therapeutic potential of this class of molecules. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Pyridindolol K1: A Head-to-Head Comparison with Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel beta-carboline alkaloid, Pyridindolol K1, against established inhibitors in two potential therapeutic areas: enzyme inhibition and cell adhesion. Due to the limited publicly available data on the specific inhibitory activities of this compound, this comparison leverages data from its close structural analogs, Pyridindolol and Pyridindolol K2, to project its potential efficacy and guide future research.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Scenario 1: this compound as a Potential β-Galactosidase Inhibitor

Based on the known activity of the parent compound "Pyridindolol," this compound is hypothesized to function as an inhibitor of β-galactosidase. This enzyme is implicated in various biological processes, and its inhibition is a therapeutic strategy for conditions such as Fabry disease.

Comparative Data: β-Galactosidase Inhibitors
InhibitorTarget EnzymeIC50Mechanism of Action
Pyridindolol (as a proxy for this compound) Neutral Bovine Liver β-Galactosidase7.4 µM[1]Non-competitive[1][2]
Phenylethyl β-D-thiogalactopyranoside (PETG) Escherichia coli β-GalactosidaseNot explicitly found, but described as a potent competitive inhibitor.Competitive Inhibitor
Migalastat α-Galactosidase A (a type of galactosidase)4 µM[3]Pharmacological Chaperone/Active Site-Specific Inhibition
Experimental Protocol: β-Galactosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against β-galactosidase.

Materials:

  • β-Galactosidase (from bovine liver)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

  • This compound and control inhibitors (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium carbonate (Na2CO3) solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and control inhibitors in PBS.

  • In a 96-well plate, add 50 µL of the inhibitor dilutions to each well.

  • Add 50 µL of β-galactosidase solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of ONPG solution to each well.

  • Allow the reaction to proceed for 30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of Na2CO3 solution.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Workflow for β-Galactosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare β-Galactosidase solution add_enzyme Add enzyme and incubate prep_enzyme->add_enzyme prep_substrate Prepare ONPG substrate add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate stop_reaction Stop reaction with Na2CO3 add_substrate->stop_reaction measure_absorbance Measure absorbance at 420 nm stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of β-galactosidase inhibitors.

Scenario 2: this compound as a Potential Cell Adhesion Inhibitor

The structurally similar Pyridindolol K2 has demonstrated inhibitory effects on cell adhesion.[4][5] This suggests that this compound may also interfere with the signaling pathways that mediate the adhesion of leukocytes to the vascular endothelium, a critical process in inflammation.

Comparative Data: Cell Adhesion Inhibitors
InhibitorTarget/MechanismIC50Cell Types
Pyridindolol K2 (as a proxy for this compound) Inhibition of HL-60 cell adhesion to LPS-activated HUVECs75 µg/mL[4][5]HL-60 (promyelocytic leukemia cells), HUVEC (endothelial cells)
Selectin Inhibitors (General Class) Block the interaction between selectins (e.g., E-selectin, P-selectin) and their ligands, preventing leukocyte rolling.Varies depending on the specific inhibitor and assay conditions.Leukocytes, Endothelial cells, Platelets
Integrin Inhibitors (e.g., Natalizumab) Block the interaction of integrins (e.g., α4β1-integrin) with their ligands (e.g., VCAM-1), preventing firm adhesion and transmigration of leukocytes.Varies depending on the specific inhibitor and assay conditions.Leukocytes, Endothelial cells
Experimental Protocol: Cell Adhesion Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytic cell line (e.g., HL-60 or Jurkat cells)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for HUVEC activation

  • Calcein-AM (fluorescent dye)

  • This compound and control inhibitors

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluence.

  • Activate the HUVEC monolayer by treating with LPS or TNF-α for 4-6 hours.

  • Label the leukocytic cells with Calcein-AM.

  • Pre-incubate the labeled leukocytic cells with various concentrations of this compound or control inhibitors for 30 minutes.

  • Wash the activated HUVEC monolayer to remove the stimulant.

  • Add the pre-incubated leukocytic cells to the HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.

  • Calculate the percentage of adhesion inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway of Leukocyte Adhesion and Potential Inhibition

G cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_inhibitors Inhibitors E_Selectin E-Selectin VCAM1 VCAM-1 Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->E_Selectin Upregulates Inflammatory_Stimuli->VCAM1 Upregulates PSGL1 PSGL-1 PSGL1->E_Selectin Rolling Adhesion Integrin α4β1-Integrin Integrin->VCAM1 Firm Adhesion Selectin_Inhibitor Selectin Inhibitor Selectin_Inhibitor->PSGL1 Blocks Integrin_Inhibitor Integrin Inhibitor Integrin_Inhibitor->Integrin Blocks Pyridindolol_K1 This compound (Hypothesized) Pyridindolol_K1->PSGL1 May Block Pyridindolol_K1->Integrin May Block

Caption: Leukocyte adhesion cascade and points of inhibition.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking, the data from its structural analogs suggest its potential as both a β-galactosidase inhibitor and a cell adhesion inhibitor. The provided experimental protocols offer a framework for researchers to investigate these potential activities. Further studies are warranted to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

Assessing the Specificity of a Novel Compound: A Framework for Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of current scientific literature reveals no evidence of Pyridindolol K1 acting as a beta-adrenergic receptor antagonist. The primary documented biological activity for the pyridindolol class of compounds, specifically Pyridindolol K2, is the inhibition of human promyelocytic leukemia (HL-60) cell adhesion to endothelial cells.[1][2] An earlier publication also identified a substance named pyridindolol as an inhibitor of β-galactosidase.[3]

Therefore, a direct comparison of this compound with established beta-blockers is not feasible based on available data. However, for researchers and drug development professionals interested in evaluating the specificity of any new chemical entity for the beta-adrenergic system, this guide provides the established methodologies and a comparative framework using well-characterized beta-blockers as benchmarks.

Comparative Analysis of Beta-Adrenergic Receptor Antagonists

To assess the specificity of a test compound, its binding affinity (Ki) or functional potency (IC50/EC50) is determined for the target receptor (e.g., β1-adrenergic receptor) and a panel of off-target receptors (e.g., β2-adrenergic receptor, alpha-adrenergic receptors, etc.). High specificity is indicated by a significantly lower Ki or IC50 value for the intended target compared to other receptors.

Table 1: Comparative Binding Affinity and Selectivity of Beta-Blockers

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β1/β2 Selectivity RatioPrimary Mechanism of Action
This compound No Data AvailableNo Data AvailableNot ApplicableInhibition of HL-60 Cell Adhesion
Propranolol 1.10.8~1.4 (Non-selective)Non-selective β1/β2-adrenergic antagonist
Metoprolol 651300~20 (Cardioselective)β1-adrenergic antagonist
Bisoprolol 10190~19 (Cardioselective)β1-adrenergic antagonist
Carvedilol 0.41.1~2.8 (Non-selective)Non-selective β1/β2 and α1-adrenergic antagonist

Note: Ki values are approximate and can vary based on experimental conditions. The data for Propranolol, Metoprolol, Bisoprolol, and Carvedilol are compiled from various pharmacological studies.

Experimental Protocols for Specificity Assessment

The determination of a compound's binding affinity and functional activity at adrenergic receptors involves standardized in vitro assays.

Radioligand Binding Assays

This method quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the human β1 or β2-adrenergic receptor subtype.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is used.

  • Incubation: A constant concentration of a radioligand (e.g., [3H]-dihydroalprenolol, a non-selective beta-blocker) is incubated with the cell membranes and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

This assay measures the functional consequence of receptor binding, such as the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production.

Protocol:

  • Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured and seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Stimulation: The cells are then stimulated with a known beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

Visualizing Pathways and Workflows

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway for β1 and β2-adrenergic receptors. Activation by an agonist leads to G-protein coupling, adenylyl cyclase activation, and subsequent cAMP production, which mediates various downstream cellular responses. Beta-blockers antagonize the initial step of agonist binding.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (β1/β2) Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Antagonist Antagonist (Beta-Blocker) Antagonist->Receptor Blocks

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Specificity Profiling

The logical flow for assessing the specificity of a test compound is depicted below. It begins with primary screening against the intended target, followed by broader screening against related off-targets.

Specificity_Workflow Start Test Compound (e.g., this compound) Primary_Assay Primary Screen: β1-Adrenergic Receptor (Binding & Functional Assays) Start->Primary_Assay Secondary_Assay Secondary Screen: β2-Adrenergic Receptor (Binding & Functional Assays) Primary_Assay->Secondary_Assay If active Panel_Screen Off-Target Panel Screen (e.g., α-receptors, other GPCRs) Secondary_Assay->Panel_Screen Data_Analysis Data Analysis: Calculate Ki, IC50, and Selectivity Ratios Panel_Screen->Data_Analysis Conclusion Determine Specificity Profile Data_Analysis->Conclusion

Caption: Workflow for Determining Compound Specificity.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for Pyridindolol K1, all personnel must handle this compound as a particularly hazardous substance.[1] This necessitates stringent adherence to safety protocols to minimize exposure and mitigate unknown risks.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and ANSI Z87.1-compliant safety glasses or goggles.[1][2] If a splash hazard exists, a face shield is recommended.[2]

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood or a glove box to limit inhalation exposure.[1][2]

  • Spill Management: Treat any spill of this compound as a major spill.[2] Immediately notify others in the vicinity and the laboratory supervisor. Follow established emergency spill response procedures, which may include evacuation and cleanup by trained personnel.

Quantitative Data Summary: General Hazards of Novel Alkaloids

While specific quantitative data for this compound is unavailable, the following table summarizes the potential hazards associated with novel alkaloids and heterocyclic compounds, which should be considered when handling this compound.

Hazard CategoryPotential Risks and ConsiderationsRecommended Precautions
Acute Toxicity May be fatal or toxic if ingested, inhaled, or in contact with skin.[2]Avoid direct contact and inhalation. Use appropriate PPE and ventilation.
Carcinogenicity As a novel compound, carcinogenic properties are unknown and should be assumed possible.[1][3]Handle as a potential carcinogen, minimizing exposure.
Mutagenicity Potential to cause genetic defects is unknown.Employ stringent containment measures.
Reactivity Unknown reactivity with other chemicals. Incompatible materials should be avoided.[4]Do not mix with other waste unless compatibility is known.[4][5]

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline based on best practices for the disposal of hazardous and novel chemical waste.[4][6]

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for this compound waste. The label should include the chemical name, "this compound," and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for potential carcinogenicity).[2]

  • Segregate this compound waste from other waste streams to prevent unknown chemical reactions.[4] This includes keeping it separate from non-halogenated and halogenated solvent wastes unless their compatibility is known.[4]

2. Waste Collection and Storage:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a designated, compatible, and leak-proof container.[5][7]

  • The waste container must be kept securely closed except when adding waste.[4]

  • Store the waste container in a designated and secure storage area, away from incompatible materials.[5] Secondary containment is recommended.[2]

3. Disposal of Empty Containers:

  • A container that has held this compound should be treated as hazardous waste.

  • For "acutely hazardous" waste, which should be assumed for a novel compound of this class, the container must be triple-rinsed with a suitable solvent.[8]

  • The rinsate must be collected and disposed of as hazardous waste.[4][8]

  • After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[8]

4. Final Disposal:

  • The disposal of this compound waste must be handled by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Never dispose of this compound down the drain or in the regular trash.[5][9]

Experimental Workflow for Safe Disposal

The logical workflow for the safe handling and disposal of a novel research chemical like this compound is illustrated below. This diagram outlines the critical decision points and procedural steps from initial handling to final disposal.

cluster_0 Phase 1: Pre-Disposal Handling cluster_1 Phase 2: Waste Generation & Collection cluster_2 Phase 3: Storage & Disposal start Start: Receive/Synthesize This compound assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe use_ventilation Work in Fume Hood or Glove Box select_ppe->use_ventilation generate_waste Generate this compound Waste (Solid & Liquid) use_ventilation->generate_waste segregate_waste Segregate Waste Stream generate_waste->segregate_waste label_container Label Waste Container (Name, Hazards) segregate_waste->label_container collect_waste Collect Waste in Compatible Container label_container->collect_waste store_waste Store Waste in Secure Area with Secondary Containment collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs ehs_pickup Arrange for Professional Waste Pickup contact_ehs->ehs_pickup end End: Document Disposal ehs_pickup->end

Workflow for Safe Disposal of this compound

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with novel compounds like this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.

References

Essential Safety and Operational Guidance for Handling Pyridindolol K1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Pyridindolol K1, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety Glasses or GogglesMust comply with EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant GlovesMaterial should be compatible with the solvent used. Inspect gloves prior to use.
Skin and Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Protection Not generally requiredUse a dust mask or respirator if handling large quantities or if dust is generated.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of dust.

  • Ensure adequate ventilation in the handling area.

  • Use non-sparking tools.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Recommended storage temperature: -20°C.

Emergency and First Aid Procedures

In the event of exposure or accident, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration.
In Case of Skin Contact Wash off with soap and plenty of water.
In Case of Eye Contact Flush eyes with water as a precaution.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Plan

Unused this compound and its containers must be disposed of in accordance with local, state, and federal regulations.

Disposal Method:

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Observe all federal, state, and local environmental regulations.

  • Do not dispose of down the drain or with household waste.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operational workflow for handling and disposing of this compound in a laboratory setting. This workflow is designed to ensure safety and compliance at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Work Area (Ensure Ventilation) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste Material cleanup_decontaminate->cleanup_waste dispose Dispose via Chemical Incineration cleanup_waste->dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridindolol K1
Reactant of Route 2
Reactant of Route 2
Pyridindolol K1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.